Atad2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N6O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-cyclopentyl-3-[[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C22H26N6O5/c1-26-20-18(21(31)27(2)22(26)32)23-12-28(20)11-17(29)25-15-10-13(8-9-16(15)33-3)19(30)24-14-6-4-5-7-14/h8-10,12,14H,4-7,11H2,1-3H3,(H,24,30)(H,25,29) |
InChI Key |
KYHPTOJQGSWRMM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Atad2-IN-1 mechanism of action on ATAD2 bromodomain
An In-Depth Technical Guide to the Mechanism of Action of ATAD2 Bromodomain Inhibitors
Disclaimer: The specific inhibitor "Atad2-IN-1" was not identified in the available literature. This guide will, therefore, focus on the extensively documented mechanism of action of well-characterized small molecule inhibitors of the ATAD2 bromodomain, using them as representative examples to fulfill the core technical requirements of the request.
Abstract
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a critical epigenetic regulator and transcriptional co-regulator that is frequently overexpressed in a wide range of human cancers, including those of the breast, lung, and liver.[1][2][3] Its overexpression is strongly correlated with aggressive tumor characteristics and poor patient prognosis.[4][5] ATAD2 contains a bromodomain, a specialized protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction is pivotal for chromatin remodeling and the recruitment of oncogenic transcription factors like c-Myc and E2F, thereby driving the expression of genes essential for cell proliferation and survival. Small molecule inhibitors targeting the ATAD2 bromodomain act by competitively occupying the acetyl-lysine binding pocket, displacing ATAD2 from chromatin. This disruption of ATAD2's function leads to the downregulation of key oncogenic signaling pathways, resulting in anti-proliferative effects and the induction of apoptosis or autophagy in cancer cells. This document provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary function of the ATAD2 protein in oncogenesis is mediated through its C-terminal bromodomain. This domain acts as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone H4 tails, particularly di-acetylated marks associated with newly synthesized histones.
-
Recruitment to Chromatin: The ATAD2 bromodomain binds to acetylated histones, tethering the ATAD2 protein to specific genomic regions. This binding increases chromatin accessibility and histone dynamics.
-
Co-activation of Transcription: Once bound to chromatin, ATAD2 acts as a scaffold or co-activator for key oncogenic transcription factors, including c-Myc, E2F, androgen receptor (AR), and estrogen receptor (ERα). This facilitates the assembly of the transcriptional machinery at the promoters of target genes.
-
Oncogene Expression: The result is the enhanced expression of a suite of genes critical for cancer cell proliferation, cell cycle progression (specifically S-phase entry), and survival.
-
Inhibitor Intervention: Small molecule inhibitors are designed to competitively bind within the polar, shallow acetyl-lysine binding pocket of the ATAD2 bromodomain. By occupying this site, the inhibitor prevents the bromodomain from engaging with acetylated histones.
-
Downstream Consequences: The competitive inhibition displaces ATAD2 from chromatin, leading to the transcriptional repression of its target genes (e.g., c-Myc). This suppression of oncogenic programs halts cancer cell proliferation and can trigger programmed cell death (apoptosis) or autophagy.
Quantitative Data on ATAD2 Bromodomain Inhibitors
The potency of representative ATAD2 inhibitors has been quantified using various biochemical and cellular assays. The data below is summarized from multiple studies.
Table 1: Biochemical Activity of Representative ATAD2 Inhibitors
| Compound | Assay Type | Target/Ligand | IC50 / Kd | Reference |
| BAY-850 | TR-FRET | ATAD2 + Tetra-acetylated H4 peptide | 22 nM (IC50) | |
| TR-FRET | ATAD2 + Mono-acetylated H4 peptide | 166 nM (IC50) | ||
| AlphaScreen | ATAD2 + Tetra-acetylated H4 peptide | 157 nM (IC50) | ||
| Microscale Thermophoresis | Direct binding to ATAD2 | 85 nM (Kd) | ||
| AM879 | TR-FRET | ATAD2 Bromodomain | 3565 nM (IC50) | |
| GSK8814 | TR-FRET | ATAD2 Bromodomain | 59 nM (IC50) | |
| Compound 19f | TR-FRET | ATAD2 Bromodomain | 270 nM (IC50) | |
| AZ13824374 | TR-FRET | ATAD2 Bromodomain | 6.9 (pIC50 in cells) | |
| Fragment 7 | Isothermal Titration Calorimetry | Direct binding to ATAD2 | 2.4 mM (Kd) |
Table 2: Cellular Activity of Representative ATAD2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| AM879 | MDA-MB-231 (Breast Cancer) | MTT (Proliferation) | 2.43 µM | |
| Compound 19f | BT-549 (Breast Cancer) | Proliferation | 5.43 µM | |
| BAY-850 | MCF7 (Breast Cancer) | FRAP (Target Engagement) | ~1 µM (Maximal Effect) | |
| AZ13824374 | Breast Cancer Models | Antiproliferative | Active |
Signaling Pathways and Visualization
ATAD2 is a nexus for multiple oncogenic signaling pathways. Its inhibition has far-reaching effects on cancer cell biology. Key pathways implicated include the Rb/E2F-cMyc axis, PI3K/AKT/mTOR signaling, and hormone receptor pathways (AR/ER). By preventing ATAD2 from co-activating transcription factors like c-Myc and E2F1, inhibitors effectively shut down downstream signals that promote cell cycle progression and growth.
Caption: Mechanism of ATAD2 Bromodomain Inhibition.
Experimental Protocols
The characterization of ATAD2 inhibitors relies on a suite of biochemical, biophysical, and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This is a common high-throughput assay to measure the binding of an inhibitor to the ATAD2 bromodomain.
-
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). When the inhibitor binds to ATAD2, it displaces the histone peptide, separating the donor and acceptor and causing a decrease in the FRET signal.
-
Detailed Methodology:
-
Reagent Preparation: Dilute all components (GST-tagged ATAD2 protein, biotinylated acetylated histone H4 peptide ligand, Tb-labeled donor, and dye-labeled acceptor) in the appropriate assay buffer. Test compounds are serially diluted in DMSO and then into the assay buffer.
-
Reaction Setup (384-well plate): To each well, add:
-
5 µL of diluted Tb-labeled donor.
-
5 µL of diluted dye-labeled acceptor.
-
2 µL of test compound dilution (or DMSO for controls).
-
3 µL of diluted acetylated histone peptide (for "Test Inhibitor" and "Negative Control" wells) or a non-acetylated peptide (for "Positive Control" wells).
-
-
Initiation: Add 5 µL of diluted ATAD2 protein to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot this ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the proximity of two molecules. A GST-tagged ATAD2 protein is captured by Glutathione Donor beads, and a biotinylated acetylated histone peptide is captured by Streptavidin Acceptor beads. When ATAD2 binds the peptide, the beads are brought into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts the ATAD2-peptide interaction, separates the beads, and reduces the signal.
-
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, incubate the ATAD2 protein, the biotinylated histone substrate, and the test inhibitor for a set period (e.g., 30 minutes).
-
Bead Addition: Add the Glutathione AlphaLISA Acceptor beads and incubate.
-
Final Incubation: Add the Streptavidin-conjugated Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.
-
Analysis: The luminescent signal is inversely proportional to the inhibitor's binding activity. Calculate IC50 values by plotting the signal against inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed when an inhibitor binds to the ATAD2 protein. It is a label-free, in-solution technique.
-
Detailed Methodology:
-
Sample Preparation: Prepare solutions of purified ATAD2 bromodomain protein in the sample cell and the inhibitor in the injection syringe, both in identical, degassed buffer.
-
Titration: Perform a series of small, precise injections of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes (exothermic or endothermic) that occur with each injection.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Experimental Workflow Visualization
The discovery and validation of an ATAD2 inhibitor follows a logical progression from large-scale screening to detailed characterization.
Caption: Workflow for ATAD2 Inhibitor Discovery.
Conclusion
Targeting the ATAD2 bromodomain presents a promising therapeutic strategy for cancers characterized by ATAD2 overexpression. The mechanism of action for inhibitors is well-defined: they act as competitive antagonists of acetyl-lysine binding, leading to the displacement of ATAD2 from chromatin and the subsequent downregulation of critical oncogenic transcription programs. A robust set of biochemical and cellular assays allows for the quantitative characterization of these inhibitors, guiding the development of potent and selective chemical probes. While preclinical research is highly encouraging, further development is required to translate these findings into effective clinical therapies.
References
- 1. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATAD2 bromodomain in cancer therapy: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00099A [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
The Cellular Target of Atad2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) has emerged as a critical oncogene, playing a pivotal role in chromatin remodeling, gene transcription, and the progression of numerous cancers. Its overexpression is strongly correlated with poor patient prognosis in various malignancies, including breast, lung, and prostate cancers. ATAD2 functions as a transcriptional coactivator for several key oncogenic drivers, such as MYC, E2F, the androgen receptor (AR), and the estrogen receptor (ER), making it a compelling target for therapeutic intervention. Atad2-IN-1 is a potent small molecule inhibitor that targets the bromodomain of ATAD2, disrupting its interaction with acetylated histones and thereby modulating the transcription of oncogenes. This technical guide provides an in-depth overview of the cellular target of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathway.
Core Target: ATAD2
This compound directly engages the bromodomain of the ATAD2 protein. The ATAD2 protein is a multi-domain epigenetic regulator containing an N-terminal acidic domain, two AAA+ ATPase domains, a bromodomain (BRD), and a C-terminal domain. The bromodomain is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key mechanism for tethering the ATAD2 protein to specific chromatin regions. This interaction facilitates the recruitment of transcriptional machinery to the promoters of target genes, leading to their expression. By inhibiting the ATAD2 bromodomain, this compound prevents this crucial interaction, leading to the downregulation of genes involved in cell proliferation and survival.
Quantitative Data for this compound and Comparators
The following tables summarize the key in vitro and cellular activities of this compound and other notable ATAD2 inhibitors.
Table 1: Biochemical Activity of ATAD2 Inhibitors
| Compound | Target | Assay Type | IC50 | Kd | Reference |
| This compound (compound 19f) | ATAD2 | TR-FRET | 0.27 µM | Not Reported | [1] |
| BAY-850 | ATAD2 | TR-FRET | 166 nM | 85 nM (MST) | [2] |
| GSK8814 | ATAD2 | BROMOscan | - | pKd = 8.1 | [2] |
| AM879 | ATAD2 | TR-FRET | 3565 nM | Not Reported | [3] |
Table 2: Cellular Activity of ATAD2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Effect | Reference |
| This compound (compound 19f) | BT-549 (Breast Cancer) | Proliferation | 5.43 µM | Inhibits c-Myc activation, Induces apoptosis | [1] |
| BAY-850 | MCF7 (Breast Cancer) | FRAP | - | Displaces ATAD2 from chromatin | |
| AZ13824374 | HCT116 (Colon Cancer) | - | pIC50 = 6.9 | Antiproliferative |
Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the ATAD2-mediated transcriptional activation of oncogenes, most notably c-Myc. ATAD2 acts as a cofactor for c-Myc, enhancing its transcriptional activity and promoting the expression of genes involved in cell cycle progression and proliferation. Inhibition of the ATAD2 bromodomain by this compound leads to a reduction in c-Myc activation and subsequent downstream effects, including the induction of apoptosis.
Caption: Inhibition of the ATAD2/c-Myc signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ATAD2 Inhibition
This assay is used to measure the inhibitory activity of compounds against the ATAD2 bromodomain.
Materials:
-
Recombinant human ATAD2 bromodomain (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the ATAD2 bromodomain and the biotinylated H4K12ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 4 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
BT-549 breast cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed BT-549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for c-Myc Activation
This method is used to detect the levels of total and phosphorylated c-Myc in cells treated with this compound.
Materials:
-
BT-549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against c-Myc, phospho-c-Myc (Ser62), and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat BT-549 cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
BT-549 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat BT-549 cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound is a potent and specific inhibitor of the ATAD2 bromodomain, representing a promising therapeutic strategy for cancers dependent on ATAD2-mediated gene transcription. Its ability to disrupt the interaction between ATAD2 and acetylated histones leads to the downregulation of key oncogenes like c-Myc, ultimately inhibiting cancer cell proliferation and inducing apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further characterize and advance ATAD2 inhibitors in oncology.
References
The Impact of Atad2-IN-1 on c-Myc Transcriptional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical transcription factor frequently dysregulated in human cancers, driving cell proliferation, growth, and metabolic reprogramming. Its activity is tightly controlled by a network of co-regulators. One such co-regulator is the ATPase Family AAA Domain-Containing Protein 2 (ATAD2), a chromatin-associated protein that has emerged as a promising therapeutic target. ATAD2 physically interacts with c-Myc and enhances its transcriptional activity, contributing to tumorigenesis.[1][2][3][4] This technical guide provides an in-depth analysis of the effects of a potent and selective ATAD2 inhibitor, Atad2-IN-1 (also known as compound 19f), on the transcriptional activity of c-Myc. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to the ATAD2/c-Myc Axis
ATAD2 is a multifaceted protein containing both a bromodomain and an ATPase domain, which is overexpressed in a variety of cancers and often correlates with poor prognosis.[2] The bromodomain of ATAD2 recognizes and binds to acetylated histones, a key mechanism for its recruitment to chromatin. As a transcriptional co-activator, ATAD2 partners with several transcription factors, including the androgen and estrogen receptors, E2F, and, most notably, c-Myc.
The interaction between ATAD2 and c-Myc is a critical node in oncogenic signaling. ATAD2 is recruited to the promoters of c-Myc target genes, where it is thought to facilitate an open chromatin state, thereby enhancing c-Myc's ability to drive the expression of genes involved in cell cycle progression, metabolism, and apoptosis resistance. The aberrant co-activation of c-Myc by ATAD2 makes the disruption of their interaction an attractive strategy for cancer therapy.
This compound is a novel, potent small-molecule inhibitor of ATAD2 with a reported in vitro IC50 of 0.27 µM. This guide focuses on the cellular and molecular consequences of ATAD2 inhibition by this compound, with a specific emphasis on its impact on c-Myc's transcriptional machinery.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound and other relevant ATAD2 inhibitors on c-Myc activity and associated cellular phenotypes.
| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| This compound (compound 19f) | In vitro Inhibition | - | ATAD2 IC50 | 0.27 µM | |
| This compound (compound 19f) | Cell Proliferation | BT-549 | IC50 | 5.43 µM | |
| AM879 | In vitro Inhibition | - | ATAD2 IC50 | 3.565 µM | |
| AM879 | Cell Proliferation | MDA-MB-231 | IC50 (24h) | 2.43 µM | |
| BAY-850 | Cell Proliferation | SKOV3 | IC50 | Not specified | |
| BAY-850 | Cell Proliferation | A2780 | IC50 | Not specified |
| Inhibitor | Concentration(s) | Cell Line | Assay | Observed Effect | Reference(s) |
| This compound (compound 19f) | 5, 10, 20 µM | BT-549 | Immunofluorescence | Dose-dependent decrease in p-c-Myc (Ser62) intensity | |
| This compound (compound 19f) | 5, 10, 20 µM | BT-549 | Western Blot | Dose-dependent decrease in p-c-Myc (Ser62) levels | |
| This compound (compound 19f) | Not specified | BT-549 | Wound Healing Assay | Dose-dependent inhibition of cell migration | |
| This compound (compound 19f) | Not specified | BT-549 | Apoptosis Assay | Induction of apoptosis | |
| AM879 | Not specified | MDA-MB-231 | Western Blot | Decreased expression of c-Myc | |
| BAY-850 | Not specified | Ovarian Cancer Cells | RNA-seq | Altered expression of centromere regulatory genes | |
| ATAD2 siRNA | Not specified | Hep3B, HepG2 | Western Blot | Increased active Caspase-3, indicating apoptosis | |
| ATAD2 siRNA | Not specified | Hep3B, HepG2 | Annexin V FACS | Increased apoptosis |
Signaling Pathways and Experimental Workflows
The ATAD2-c-Myc Signaling Pathway
The following diagram illustrates the established role of ATAD2 as a co-activator for c-Myc and the mechanism of action for ATAD2 inhibitors like this compound.
Caption: ATAD2 acts as a co-activator for c-Myc, promoting the transcription of target genes. This compound inhibits ATAD2, disrupting this process.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to characterize the effects of an ATAD2 inhibitor on c-Myc activity and cellular phenotypes.
Caption: A general workflow for evaluating the molecular and phenotypic effects of this compound treatment on cancer cells.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in this guide. These protocols are synthesized from multiple sources and should be adapted and optimized for specific cell lines and laboratory conditions.
Western Blot for ATAD2, c-Myc, and p-c-Myc (Ser62)
This protocol is for the detection of protein levels and phosphorylation status.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ATAD2, anti-c-Myc, anti-p-c-Myc Ser62) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Immunofluorescence for p-c-Myc (Ser62)
This protocol allows for the visualization of protein localization and expression within cells.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations.
-
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with the primary antibody against p-c-Myc (Ser62) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify fluorescence intensity using software like ImageJ.
-
Quantitative PCR (qPCR) for c-Myc Target Genes
This protocol is used to measure changes in gene expression.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the c-Myc target gene of interest (e.g., CCND2, ODC1), and diluted cDNA.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Luciferase Reporter Assay for c-Myc Transcriptional Activity
This assay provides a quantitative measure of c-Myc-driven transcription.
-
Cell Transfection:
-
Co-transfect cells with a c-Myc responsive luciferase reporter plasmid (containing c-Myc binding sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Inhibitor Treatment and Lysis:
-
Treat the transfected cells with this compound at desired concentrations for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
-
Luminometry:
-
Measure firefly luciferase activity in the cell lysates using a luminometer and a firefly luciferase substrate.
-
Subsequently, measure Renilla luciferase activity using a Renilla luciferase substrate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity in untreated control cells.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the occupancy of ATAD2 and c-Myc on target gene promoters.
-
Cross-linking and Chromatin Shearing:
-
Treat cells with this compound.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against ATAD2 or c-Myc, or with a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific promoter regions by qPCR using primers flanking the c-Myc binding sites on target genes.
-
Conclusion
This compound is a potent inhibitor of ATAD2 that effectively disrupts the ATAD2/c-Myc axis. The available data demonstrates that inhibition of ATAD2 by this compound leads to a reduction in c-Myc phosphorylation, a key step in its activation, and subsequently results in decreased cancer cell proliferation and migration, and the induction of apoptosis. While direct quantitative data on the effect of this compound on the expression of c-Myc target genes is still emerging, the collective evidence from studies on this compound and other ATAD2 inhibitors strongly supports the model that targeting ATAD2 is a valid therapeutic strategy to attenuate c-Myc-driven oncogenesis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other molecules targeting this critical oncogenic pathway.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATAD2 promotes glycolysis and tumor progression in clear cell renal cell carcinoma by regulating the transcriptional activity of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATAD2-IN-1 in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATAD2 (ATPase Family AAA Domain-Containing Protein 2) has emerged as a significant oncogene, overexpressed in a multitude of human cancers and often correlated with poor prognosis and aggressive tumor phenotypes. As an epigenetic regulator, ATAD2 plays a crucial role in chromatin remodeling and the transcriptional activation of key oncogenic pathways. Consequently, the development of small molecule inhibitors targeting ATAD2 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of ATAD2-IN-1, a potent and selective inhibitor of ATAD2, and its role in curbing cancer cell proliferation. We will delve into its mechanism of action, relevant signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Introduction to ATAD2 as a Cancer Target
ATAD2 is a unique protein that contains both an ATPase domain and a bromodomain, positioning it as a key player in gene regulation.[1] Its overexpression has been documented in a wide array of cancers, including breast, lung, ovarian, and colorectal cancers.[2][3] High ATAD2 expression is frequently associated with increased tumor size, metastasis, and poor patient outcomes.[2]
Functionally, ATAD2 acts as a transcriptional co-activator for several critical oncogenes, most notably c-Myc and E2F.[4] By binding to acetylated histones via its bromodomain, ATAD2 facilitates chromatin accessibility and enhances the transcriptional activity of these pro-proliferative factors.[5] This leads to the upregulation of genes essential for cell cycle progression and the suppression of apoptotic pathways. Given its central role in driving cancer cell proliferation, ATAD2 has become an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target the bromodomain of ATAD2. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound effectively disrupts the interaction between ATAD2 and acetylated histones. This inhibition prevents the recruitment of ATAD2 to chromatin and the subsequent transcriptional activation of its target oncogenes. The ultimate consequence of this action is a halt in the cell cycle and an induction of apoptosis in cancer cells that are dependent on ATAD2 for their growth and survival.
Key Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are mediated through the modulation of critical cancer-related signaling pathways.
The Rb/E2F-c-Myc Pathway
ATAD2 is a key coactivator for both the E2F and c-Myc transcription factors, which are central regulators of cell cycle progression. Inhibition of ATAD2 by this compound leads to the downregulation of E2F and c-Myc target genes, resulting in G1/S phase cell cycle arrest.[6]
The PI3K/AKT Pathway
ATAD2 has also been shown to influence the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[5] While the exact mechanism is still under investigation, inhibition of ATAD2 has been linked to a reduction in AKT phosphorylation, leading to decreased cell viability and induction of apoptosis.
Quantitative Analysis of Anti-Proliferative Effects
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BAY-850 | PA-1 | Ovarian Cancer | Dose-dependent inhibition observed | [7] |
| BAY-850 | SK-OV-3 | Ovarian Cancer | Dose-dependent inhibition observed | [7] |
| AM879 | MDA-MB-231 | Breast Cancer | 6.0 | [8] |
| Compound 19f | BT-549 | Breast Cancer | 5.43 | [4][9] |
| AM879 | Breast Cancer Cells | Breast Cancer | 2.43 | [5] |
| Compound 18 | BT-549 | Breast Cancer | Not specified, but effective | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines known to express ATAD2 (e.g., BT-549, PA-1, SK-OV-3)[7]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncogene ATAD2 promotes cell proliferation, invasion and migration in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Atad2-IN-1: A Technical Guide to its Discovery, Structure, and Evaluation
A Comprehensive Overview for Researchers and Drug Development Professionals
Foreword
The ATPase Family AAA Domain Containing 2 (ATAD2) protein has emerged as a significant target in oncology. Its role as an epigenetic reader, influencing chromatin dynamics and gene transcription, positions it as a critical component in the proliferation and survival of various cancer cells. This technical guide provides an in-depth exploration of Atad2-IN-1, a potent inhibitor of ATAD2. We will delve into its discovery, chemical properties, and the methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the intricacies of ATAD2 inhibition.
Introduction to ATAD2 as a Therapeutic Target
ATAD2 is a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family and contains a bromodomain, which recognizes acetylated lysine (B10760008) residues on histones. This interaction is crucial for its function as a transcriptional co-regulator. Overexpression of ATAD2 has been documented in a range of malignancies, including breast, lung, and liver cancers, making it a compelling target for therapeutic intervention. ATAD2 is implicated in several oncogenic signaling pathways, such as the Rb/E2F-cMyc and PI3K/AKT pathways, which are fundamental to cancer cell proliferation and survival.[1] By targeting ATAD2, it is possible to disrupt these malignant processes, offering a strategic approach to cancer treatment.
The Discovery of this compound
This compound, also known as compound 19f, was discovered through a methodical process of fragment-based screening followed by a scaffold growth strategy.[2] This potent inhibitor is a theophylline (B1681296) derivative and has demonstrated significant activity against ATAD2.[2]
Chemical Structure
The chemical structure of this compound is provided below:
Chemical Name: 8-((1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular Formula: C₁₇H₁₅F₂N₇O₂
CAS Number: 3004556-06-0[3]
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Quantitative Analysis of ATAD2 Inhibitors
The inhibitory activity of this compound and other notable ATAD2 inhibitors has been quantified using various biochemical and cellular assays. The following tables summarize the key potency data.
| Inhibitor | IC₅₀ (μM) - Biochemical Assay | Assay Type | Reference |
| This compound (compound 19f) | 0.27 | TR-FRET | |
| BAY-850 | 0.166 | Not Specified | |
| GSK8814 | 0.059 | Not Specified | |
| AM879 | 3.565 | TR-FRET |
| Inhibitor | pIC₅₀ - Biochemical Assay | Assay Type | Reference |
| AZ13824374 | 8.2 | TR-FRET | |
| (S, S)-GSK388 | 7.2 | TR-FRET |
| Inhibitor | IC₅₀ (μM) - Cellular Antiproliferative Assay | Cell Line | Reference |
| This compound (compound 19f) | 5.43 | BT-549 | |
| AM879 | 2.43 | MDA-MB-231 |
| Inhibitor | pIC₅₀ - Cellular Assay | Cell Line | Reference |
| AZ13824374 | 6.9 | HCT116 |
Signaling Pathways and Experimental Workflows
To visualize the complex biological context of ATAD2 and the process of inhibitor evaluation, the following diagrams have been generated using the DOT language.
ATAD2 Signaling Pathways
ATAD2 is a crucial node in several signaling cascades that promote tumorigenesis.
Experimental Workflow for this compound Evaluation
A generalized workflow for the discovery and characterization of ATAD2 inhibitors like this compound is outlined below.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the inhibition of the interaction between the ATAD2 bromodomain and an acetylated histone substrate.
Principle: The assay relies on the transfer of energy from a Terbium (Tb)-labeled donor to a dye-labeled acceptor when they are in close proximity. Inhibition of the ATAD2-substrate interaction disrupts this energy transfer, leading to a decrease in the FRET signal.
Protocol:
-
Buffer Preparation: Prepare a 1x BRD TR-FRET Assay Buffer by diluting a 3x stock solution with distilled water.
-
Reagent Preparation: Dilute the Tb-labeled donor and dye-labeled acceptor 100-fold in the 1x assay buffer.
-
Plate Setup: In a 384-well plate, add 5 µl of the diluted Tb-labeled donor and 5 µl of the diluted dye-labeled acceptor to wells designated for "Test Inhibitor," "Negative Control," and "Positive Control."
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) to the "Test Inhibitor" wells.
-
Protein Preparation: Thaw the ATAD2 bromodomain protein on ice and dilute it in 1x assay buffer to the desired concentration (e.g., 0.9 ng/µl).
-
Reaction Initiation: Initiate the reaction by adding 3 µl of the diluted ATAD2 protein to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Data Acquisition: Read the fluorescent intensity in a microplate reader capable of TR-FRET, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) to determine the level of inhibition.
NanoBRET™ Target Engagement Assay
This cell-based assay directly measures the binding of an inhibitor to ATAD2 within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged ATAD2 (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). A test compound will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T) and co-transfect with plasmids encoding the NanoLuc®-ATAD2 fusion protein and a control.
-
Cell Plating: 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™ and plate them in a 96-well assay plate.
-
Tracer and Compound Addition: Prepare serial dilutions of the test inhibitor. Add the ATAD2 NanoBRET™ Tracer to each well, followed immediately by the inhibitor dilutions.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a suitable plate reader.
-
Data Analysis: Calculate the raw BRET ratio (acceptor signal / donor signal) and correct for background to determine target engagement.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BT-549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value for antiproliferative activity.
Conclusion
This compound stands as a promising chemical probe and a lead compound for the development of novel anticancer therapeutics. Its potent and specific inhibition of the ATAD2 bromodomain provides a valuable tool for elucidating the complex biology of this epigenetic regulator. The methodologies detailed in this guide offer a robust framework for the continued investigation of this compound and the discovery of next-generation ATAD2 inhibitors. As our understanding of the role of ATAD2 in cancer deepens, targeted inhibitors like this compound will be instrumental in translating this knowledge into clinical applications.
References
The Epigenetic Impact of Atad2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATAD2 (ATPase Family AAA Domain-Containing Protein 2) has emerged as a critical oncogene, implicated in the progression of numerous human cancers. Its role as an epigenetic reader, specifically recognizing acetylated histones, positions it as a key regulator of chromatin structure and gene expression. The overexpression of ATAD2 is frequently correlated with poor prognosis, making it a compelling target for therapeutic intervention. Atad2-IN-1 is a potent and selective small-molecule inhibitor of ATAD2 that has shown promise in preclinical studies. This technical guide provides an in-depth overview of the epigenetic impact of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions by targeting the bromodomain of ATAD2, a structural module responsible for recognizing acetylated lysine (B10760008) residues on histone tails. By competitively binding to this pocket, this compound disrupts the interaction between ATAD2 and chromatin. This prevents the recruitment of ATAD2 to gene promoters and enhancers, thereby inhibiting its co-activator function for key oncogenic transcription factors such as c-Myc. The downstream consequences include the suppression of cancer cell proliferation, induction of apoptosis, and inhibition of cell migration.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the activity of this compound and other relevant ATAD2 inhibitors.
Table 1: In Vitro Potency of ATAD2 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| This compound | Biochemical Assay | ATAD2 Protein | 0.27 µM | [1][2][4] |
| This compound | Cell Viability | BT-549 | 5.43 µM | |
| BAY-850 | Biochemical Assay | ATAD2 | 166 nM | |
| GSK8814 | Biochemical Assay | ATAD2 Bromodomain | 0.059 µM | |
| GSK8814 | Cellular Target Engagement | NanoBRET™ | 2 µM | |
| GSK8814 | Cell Viability | LNCaP | 2.7 µM |
Table 2: Cellular Effects of ATAD2 Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| This compound | BT-549 | Inhibition of c-Myc activation | (Qualitative) | [1][4] |
| This compound | BT-549 | Induction of apoptosis | (Qualitative) | [1][4] |
| This compound | BT-549 | Inhibition of cell migration | (Qualitative) | [1][4] |
| BAY-850 | Ovarian Cancer Cells | Altered gene expression | Downregulation of centromere regulatory genes (e.g., CENPE) | |
| GSK8814 | LNCaP | Inhibition of colony formation | (At 20 µM) | |
| GSK8814 | LNCaP | Inhibition of cell cycle genes | (At 20 µM) |
Signaling Pathways and Experimental Workflows
ATAD2 Signaling Pathway
The following diagram illustrates the central role of ATAD2 in promoting oncogenesis and the mechanism of its inhibition by this compound.
Caption: ATAD2 recognizes acetylated histones, co-activating c-Myc to drive oncogene expression.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
This diagram outlines a typical workflow for a ChIP experiment to investigate the effect of this compound on the binding of ATAD2 to a specific gene promoter.
Caption: A streamlined workflow for assessing protein-DNA interactions using Chromatin Immunoprecipitation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., BT-549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Myc Expression
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle control. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-ATAD2 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C overnight. Purify the DNA using a spin column.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a known ATAD2 target gene (e.g., a c-Myc target gene).
-
Data Analysis: Calculate the enrichment of the target DNA in the ATAD2 immunoprecipitation relative to the IgG control and the input chromatin.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic reader function of ATAD2. By disrupting the interaction of ATAD2 with acetylated histones, this compound effectively inhibits the transcriptional activity of key oncogenes like c-Myc, leading to reduced cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the epigenetic impact of this compound and advance its potential as a novel cancer therapy. Further quantitative studies on its effects on gene expression and apoptosis are warranted to fully elucidate its mechanism of action.
References
Atad2-IN-1: A Technical Guide to its Application in Chromatin Remodeling Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of Atad2-IN-1 and its utility as a chemical probe in the study of ATPase Family AAA Domain-Containing Protein 2 (ATAD2), a key epigenetic regulator implicated in cancer. It details the molecular role of ATAD2, the mechanism of its inhibition, quantitative data for relevant inhibitors, and comprehensive experimental protocols.
The Role of ATAD2 in Chromatin Biology
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a multifaceted protein that plays a crucial role in modulating chromatin structure and gene expression.[1][2] Its function is intrinsically linked to its unique domain architecture, which includes two AAA+ ATPase domains and a C-terminal bromodomain (BRD).[3][4]
-
Bromodomain (BRD): The bromodomain functions as an epigenetic "reader" domain, specifically recognizing and binding to acetylated lysine (B10760008) (KAc) residues on histone tails, particularly di-acetylated histone H4 at lysines 5 and 12 (H4K5ac, H4K12ac).[4] This interaction tethers ATAD2 to specific, transcriptionally active regions of chromatin.
-
AAA+ ATPase Domain: This domain acts as a molecular motor, harnessing the energy from ATP hydrolysis to drive chromatin remodeling processes. This activity can lead to nucleosome eviction or sliding, which increases chromatin accessibility and facilitates the binding of transcription factors.
ATAD2 is frequently overexpressed in a wide range of cancers, where it acts as a transcriptional coactivator for critical oncogenes, including MYC and E2F, as well as hormone receptors like the estrogen receptor (ERα) and androgen receptor (AR). By promoting an open chromatin state at the promoters of genes involved in cell proliferation and survival, ATAD2 contributes significantly to tumor growth and progression. Its activity is integrated into several major oncogenic signaling pathways, such as the PI3K/AKT and Rb/E2F pathways.
This compound: A Chemical Probe for the ATAD2 Bromodomain
To investigate the biological functions of ATAD2, highly specific chemical probes have been developed. These small molecules, generically referred to as "ATAD2 inhibitors" like this compound, are designed to competitively bind to the acetyl-lysine binding pocket of the ATAD2 bromodomain. By occupying this site, the inhibitor prevents ATAD2 from recognizing and binding to acetylated histones, thereby disrupting its recruitment to chromatin and subsequent downstream functions.
The development of potent and selective inhibitors has been challenging. However, several compounds, such as GSK8814 and BAY-850, have emerged as valuable tools for studying ATAD2 biology. These probes exhibit low-nanomolar potency and sufficient selectivity over other bromodomain families, particularly the BET family, which is crucial for deconvoluting biological effects.
Quantitative Data for Representative ATAD2 Inhibitors
The following table summarizes the inhibitory activities of key ATAD2 chemical probes. It is critical to note that IC50 and Ki values can vary based on the specific assay format and conditions used.
| Compound Name/ID | Target | Assay Type | IC50 (µM) | Kd (µM) | Selectivity Note | Reference(s) |
| GSK8814 | ATAD2 | TR-FRET | 0.059 | - | Selective probe | |
| BAY-850 | ATAD2 | - | - | - | Induces ATAD2 dimerization | |
| GSK232 (Compound 3) | ATAD2 | - | 0.032 | - | - | |
| Compound 14b | ATAD2 | HTRF | 0.810 | - | - | |
| Compound 14c | ATAD2 | HTRF | 0.868 | - | - | |
| Compound 17c | ATAD2 | HTRF | < 1 | 0.29 | Binds more tightly to BRD4 | |
| Compound 17d | ATAD2 | HTRF | < 1 | 0.38 | Binds more tightly to BRD4 |
Experimental Protocols for Studying ATAD2 Inhibitors
Validating the activity of an ATAD2 inhibitor requires a multi-step approach, beginning with biochemical assays to confirm direct binding and progressing to cellular assays to demonstrate target engagement in a physiological context.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a robust, high-throughput method for quantifying the binding of an inhibitor to the ATAD2 bromodomain. It measures the disruption of the interaction between a terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody binding a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a biotinylated, acetylated histone peptide bound to a dye-labeled streptavidin).
Detailed Protocol:
-
Buffer Preparation: Prepare 1x BRD TR-FRET Assay Buffer by diluting the provided 3x stock solution with distilled water.
-
Reagent Dilution: Dilute the Tb-labeled donor and Dye-labeled acceptor (typically 100-fold) in 1x Assay Buffer. Prepare a working solution of the BET Bromodomain Ligand.
-
Plate Setup (384-well):
-
Add 5 µL of diluted Tb-donor and 5 µL of diluted Dye-acceptor to all wells (Test Inhibitor, Negative Control, Positive Control).
-
-
Inhibitor Addition: Add 2 µL of the test inhibitor solution (this compound) at various concentrations to the "Test Inhibitor" wells. Add 2 µL of inhibitor buffer (vehicle) to the "Negative Control" and "Positive Control" wells.
-
Ligand Addition: Add 5 µL of the diluted BET Bromodomain Ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µL of buffer to the "Negative Control" wells.
-
Protein Addition: Thaw GST-tagged ATAD2 protein on ice. Dilute the protein to the desired final concentration (e.g., ~0.9 ng/µL) in 1x Assay Buffer. Initiate the reaction by adding 3 µL of diluted ATAD2 to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Fluorescence Reading: Read the plate on a microplate reader capable of TR-FRET. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a delay time.
-
Data Analysis: Calculate the FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement of an inhibitor in a cellular environment. The principle is that when a ligand (inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation. This "thermal shift" is measured to confirm binding.
Detailed Protocol:
-
Cell Preparation: Culture cells of interest to approximately 80-90% confluency. Harvest the cells and resuspend them in a suitable buffer or medium at a known concentration (e.g., 2x10^6 cells/mL).
-
Compound Incubation: Divide the cell suspension into two main groups: one treated with the ATAD2 inhibitor at the desired concentration and another with an equivalent amount of vehicle (e.g., DMSO). Incubate the cells for 1-2 hours at 37°C to allow for cell penetration and binding.
-
Heating Step: Aliquot the inhibitor-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point in a planned gradient (e.g., from 40°C to 70°C in 2-3°C increments).
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes at their designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells to release their contents. This is commonly achieved by adding an ice-cold lysis buffer followed by several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins and cell debris.
-
Quantification of Soluble ATAD2: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of soluble ATAD2 in each sample using a standard protein detection method such as Western blotting, ELISA, or an AlphaLISA-based approach.
-
Data Analysis: For each treatment condition (inhibitor and vehicle), plot the relative amount of soluble ATAD2 protein as a function of temperature. A successful experiment will show a rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control, indicating thermal stabilization and confirming target engagement.
Conclusion
This compound and related chemical probes are indispensable tools for elucidating the complex role of ATAD2 in chromatin remodeling and gene regulation. By providing a means to acutely inhibit the bromodomain's "reader" function, these molecules allow researchers to dissect the downstream consequences of ATAD2 activity on transcription, DNA replication, and cancer cell proliferation. The rigorous application of biochemical and cellular assays, as detailed in this guide, is essential for validating inhibitor activity and ensuring the reliable interpretation of experimental results in the pursuit of novel therapeutic strategies targeting epigenetic pathways.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of ATAD2 Inhibition in Breast Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical research on small molecule inhibitors of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) in breast cancer cell lines. ATAD2, an epigenetic reader protein, has emerged as a promising therapeutic target due to its frequent amplification and overexpression in breast cancer, which is linked to aggressive disease and poor prognosis.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involving ATAD2.
Core Findings and Data Presentation
Initial investigations have focused on developing potent and selective inhibitors of the ATAD2 bromodomain, which is crucial for its function in chromatin binding and gene regulation.[2][3][4] These inhibitors have demonstrated anti-proliferative effects in various breast cancer models. The following tables summarize the quantitative data from initial studies on several key ATAD2 inhibitors.
Table 1: Biochemical and Cellular Potency of ATAD2 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| Atad2-IN-1 | Biochemical | ATAD2 | 0.27 µM | [5] |
| AZ4374 | Biochemical | ATAD2 | 6.3 nM | [2][3] |
| Cellular (NanoBRET) | ATAD2 | 80 nM | [2][3] | |
| Colony Formation | SK-BR-3 | ~100 nM | [2][3] | |
| Colony Formation | EVSA-T | ~1 µM | [2][3] | |
| GSK8814 | Biochemical | ATAD2 | ~6 nM (0.059 µM) | [2][5] |
| Cellular | Not specified | ~600 nM | [2][3] | |
| AM879 | Biochemical | ATAD2 | 3.565 µM | [6][7] |
| Proliferation (MTT) | MDA-MB-231 | 2.43 µM | [6][7] | |
| BAY-850 | Biochemical | ATAD2 | 166 nM | [5] |
Key Signaling Pathways Involving ATAD2 in Breast Cancer
ATAD2 is implicated in several oncogenic signaling pathways that are critical for breast cancer proliferation and survival.[8][9] Its inhibition is expected to disrupt these pathways, leading to anti-tumor effects.
One of the central roles of ATAD2 is its interaction with key transcription factors like c-Myc and E2F.[9][10] ATAD2 acts as a co-activator for these proteins, promoting the transcription of genes necessary for cell cycle progression and proliferation.[8][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
The Therapeutic Potential of ATAD2 Inhibition: A Technical Guide to Atad2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a critical oncogene, implicated in the progression of numerous human cancers through its role as an epigenetic modulator and transcriptional co-regulator.[1][2][3] Overexpressed in a wide array of tumors, including breast, lung, colon, and ovarian cancers, ATAD2 is frequently associated with poor prognosis and therapeutic resistance.[1][4][5][6] Its multifaceted involvement in chromatin remodeling, DNA replication, and the potentiation of key oncogenic signaling pathways underscores its appeal as a therapeutic target.[7][8] This technical guide explores the therapeutic potential of ATAD2 inhibition, centered on a representative inhibitor, Atad2-IN-1. It will provide an in-depth overview of the preclinical data, experimental methodologies, and the intricate signaling networks modulated by ATAD2.
Disclaimer: Specific data for a compound designated "this compound" is not publicly available. This guide synthesizes published data for potent and selective ATAD2 bromodomain inhibitors, such as BAY-850, to represent the therapeutic potential and characteristics of a hypothetical, yet exemplary, this compound.
Introduction: ATAD2, a Key Player in Oncogenesis
ATAD2 is a unique protein characterized by two key functional domains: an N-terminal AAA+ ATPase domain and a C-terminal bromodomain.[3][9] This architecture allows it to function as an epigenetic "reader," recognizing acetylated histones via its bromodomain and utilizing the ATPase domain to modulate chromatin structure.[8] This activity is crucial for creating a permissive chromatin environment for the transcription of genes essential for cell proliferation and survival.[1][8]
ATAD2 exerts its oncogenic influence by acting as a coactivator for several pivotal transcription factors, including:
-
MYC: A master regulator of cell growth and proliferation.[10]
-
E2F: A family of transcription factors that control the cell cycle and DNA synthesis.[10][11]
-
Estrogen Receptor (ER) and Androgen Receptor (AR): Key drivers in hormone-dependent cancers.[11]
By amplifying the transcriptional output of these oncogenes, ATAD2 fuels tumor growth, metastasis, and resistance to conventional therapies.[3][7]
This compound: A Representative ATAD2 Bromodomain Inhibitor
This compound represents a class of potent and selective small molecule inhibitors designed to target the acetyl-lysine binding pocket of the ATAD2 bromodomain. By competitively inhibiting the interaction between ATAD2 and acetylated histones, this compound effectively evicts ATAD2 from chromatin, thereby repressing the transcription of its target genes.
Quantitative Data Summary
The following table summarizes key in vitro potency and selectivity data for a representative ATAD2 inhibitor, BAY-850, which serves as a proxy for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 166 nM | TR-FRET | [12] |
Core Signaling Pathways Modulated by ATAD2
ATAD2 is integrated into a complex network of signaling pathways that are fundamental to cancer cell biology. Inhibition of ATAD2 with agents like this compound is expected to disrupt these oncogenic networks.
The pRB-E2F Pathway
ATAD2 is a direct transcriptional target of the E2F family of transcription factors.[10] In turn, ATAD2 acts as a coactivator for E2F, creating a positive feedback loop that drives cell cycle progression from G1 to S phase.[2][7] Silencing ATAD2 has been shown to arrest the cell cycle in the G1/S phase.[11]
Caption: The pRB-E2F/ATAD2 positive feedback loop driving cell cycle progression.
The MYC Oncogene Network
ATAD2 is a critical cofactor for the MYC oncogene, enhancing its transcriptional activity.[10] This interaction is pivotal for the expression of a broad range of genes involved in cell growth, metabolism, and proliferation. In clear cell renal cell carcinoma, ATAD2 has been shown to physically interact with c-Myc to promote the expression of its downstream target genes, thereby enhancing the Warburg effect.[13]
Caption: ATAD2 as a coactivator of MYC-driven transcription.
PI3K/AKT/mTOR Pathway
In several cancers, including ovarian and lung adenocarcinoma, ATAD2 has been implicated in the activation of the PI3K/AKT/mTOR pathway.[2] Inhibition of ATAD2 can lead to decreased phosphorylation of AKT, a central node in this pro-survival signaling cascade.[2]
Caption: ATAD2-mediated modulation of the PI3K/AKT/mTOR signaling pathway.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of ATAD2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to the ATAD2 bromodomain.
-
Principle: Measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged ATAD2 bromodomain protein.
-
Reagents:
-
GST-ATAD2 bromodomain fusion protein
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
This compound (or other test compounds)
-
-
Procedure:
-
Incubate GST-ATAD2 with the biotinylated histone peptide in the presence of varying concentrations of this compound.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated fluorophore.
-
After incubation, measure the TR-FRET signal. A decrease in the signal indicates inhibition of the protein-peptide interaction.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to ATAD2 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble ATAD2 at each temperature by Western blotting.
-
A shift in the melting curve in the presence of this compound confirms target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound can displace ATAD2 from its target gene promoters.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate ATAD2-bound chromatin using an anti-ATAD2 antibody.
-
Reverse the crosslinks and purify the DNA.
-
Quantify the enrichment of specific gene promoters (e.g., MYC target genes) by quantitative PCR (qPCR).
-
Cell Proliferation and Viability Assays
These assays assess the functional consequences of ATAD2 inhibition on cancer cells.
-
Assays:
-
CCK-8/MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
EdU Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.
-
-
Procedure:
-
Seed cancer cells in 96-well plates.
-
Treat with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), perform the respective assay according to the manufacturer's protocol.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously implant human cancer cells into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for ATAD2 target genes).[12]
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of an ATAD2 inhibitor.
Caption: Preclinical evaluation workflow for an ATAD2 inhibitor.
Conclusion and Future Directions
The wealth of preclinical data strongly supports the development of ATAD2 inhibitors as a novel cancer therapy. By disrupting the function of a key epigenetic modulator that sits (B43327) at the nexus of multiple oncogenic pathways, inhibitors like this compound hold the promise of impacting a wide range of malignancies. Future research will focus on identifying predictive biomarkers to select patient populations most likely to respond to ATAD2-targeted therapies and exploring rational combination strategies with other anti-cancer agents to overcome therapeutic resistance. The continued investigation into the intricate biology of ATAD2 will undoubtedly pave the way for innovative and effective treatments for patients with cancer.
References
- 1. Atad2 is a generalist facilitator of chromatin dynamics in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATAD2 predicts poor outcomes in patients with ovarian cancer and is a marker of proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 Overexpression Identifies Colorectal Cancer Patients with Poor Prognosis and Drives Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ATAD2 promotes glycolysis and tumor progression in clear cell renal cell carcinoma by regulating the transcriptional activity of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining Optimal Atad2-IN-1 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the optimal concentration of Atad2-IN-1, a selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2), for use in various in vitro assays.
Introduction
ATAD2 is an epigenetic reader protein that is overexpressed in a variety of cancers and plays a crucial role in chromatin dynamics and gene transcription. It is involved in key oncogenic signaling pathways, including the Rb/E2F-cMyc and PI3K/AKT pathways, making it a compelling target for cancer therapy.[1] this compound is a small molecule inhibitor that targets the bromodomain of ATAD2, thereby disrupting its interaction with acetylated histones and modulating the transcription of downstream target genes.
These protocols are designed to guide researchers in determining the potency and optimal concentration of this compound for various cell-based and biochemical assays.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols. The values presented are illustrative for a potent ATAD2 inhibitor and should be replaced with experimental data.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Ligand/Substrate | This compound IC50 (nM) |
| TR-FRET | ATAD2 Bromodomain | Biotinylated H4K5ac peptide | 50 - 200 |
| AlphaLISA | ATAD2 Bromodomain | Acetylated Histone Peptide | 75 - 250 |
Table 2: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | Endpoint | This compound IC50 (µM) |
| NanoBRET™ Target Engagement | HEK293 | ATAD2 Occupancy | 0.1 - 1.0 |
| MTT Cell Viability | BT-549 (Breast Cancer) | Cell Proliferation | 1.0 - 5.0 |
| MTT Cell Viability | PA-1 (Ovarian Cancer) | Cell Proliferation | 2.5 - 10.0 |
| MTT Cell Viability | SK-OV-3 (Ovarian Cancer) | Cell Proliferation | 5.0 - 15.0 |
| c-Myc Expression (Western Blot) | BT-549 | Protein Level | Varies (Dose-dependent reduction) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving ATAD2 and the general workflows for the experimental protocols.
Experimental Protocols
Biochemical Assays
These assays measure the direct interaction of this compound with the ATAD2 bromodomain.
a. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the ATAD2 bromodomain interaction with an acetylated histone peptide by this compound.
-
Materials:
-
Recombinant ATAD2 bromodomain (GST- or His-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine (B10760008) 5 (H4K5ac)
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the this compound dilutions to the wells of a 384-well plate.
-
Prepare a mix of ATAD2 bromodomain and the Europium-labeled antibody in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a mix of the biotinylated H4K5ac peptide and the streptavidin-conjugated acceptor in assay buffer. Add 4 µL of this mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the this compound concentration to determine the IC50 value.
-
b. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the disruption of the ATAD2-histone interaction.
-
Materials:
-
Recombinant ATAD2 bromodomain (tagged)
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads
-
This compound
-
AlphaLISA Assay Buffer
-
384-well ProxiPlates
-
-
Protocol:
-
Add 2 µL of serially diluted this compound to the wells.
-
Add 2 µL of a solution containing the tagged ATAD2 bromodomain and the biotinylated histone peptide.
-
Incubate for 30-60 minutes at room temperature.
-
Add 2 µL of a suspension of anti-tag Acceptor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add 14 µL of Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the this compound concentration to determine the IC50 value.
-
Cell-Based Assays
These assays assess the activity of this compound in a cellular context.
a. NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to ATAD2 within living cells.[1]
-
Materials:
-
HEK293 cells
-
NanoLuc®-ATAD2 fusion vector
-
ATAD2 NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white cell culture plates
-
Luminometer with BRET-compatible filters
-
-
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-ATAD2 vector.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.
-
Plate 2 x 10^4 cells per well in a 96-well plate.[1]
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the ATAD2 NanoBRET™ Tracer to each well at the recommended final concentration.
-
Immediately add the this compound dilutions to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[1]
-
Prepare and add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read luminescence on a luminometer equipped to measure donor (~460 nm) and acceptor (~618 nm) emission.[1]
-
Calculate the BRET ratio and plot against the this compound concentration to determine the IC50 value for target engagement.
-
b. MTT Cell Viability Assay
This colorimetric assay determines the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cancer cell lines expressing ATAD2 (e.g., BT-549, PA-1, SK-OV-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the wells. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
-
c. Western Blot for c-Myc Expression
This protocol assesses the effect of this compound on the expression of c-Myc, a downstream target of ATAD2.
-
Materials:
-
BT-549 cells (or other relevant cell line)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed BT-549 cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on c-Myc expression.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the in vitro activity of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the optimal concentration range for this inhibitor in various experimental settings, facilitating further investigation into the therapeutic potential of targeting ATAD2.
References
Application Notes and Protocols for Cell Viability Assay with Atad2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) is a compelling therapeutic target in oncology due to its role as an epigenetic regulator implicated in cancer progression and metastasis.[1] Overexpression of ATAD2 is observed in a variety of malignancies, including breast, lung, and liver cancers, where it functions as a transcriptional co-regulator for key oncogenes such as c-Myc.[1][2] Atad2-IN-1 (also referred to as compound 19f) is a potent inhibitor of ATAD2 that has been shown to induce apoptosis and inhibit the activation of c-Myc.[3][4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a critical step in the evaluation of its anti-cancer therapeutic potential.
Mechanism of Action and Signaling Pathway
ATAD2 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and plays a crucial role in chromatin remodeling and gene transcription. It is involved in several oncogenic signaling pathways, including the Rb/E2F-cMyc pathway, which is fundamental for cell cycle progression and proliferation. By binding to acetylated histones, ATAD2 facilitates the transcription of genes that promote cell growth and survival. Inhibition of ATAD2 by this compound disrupts this process, leading to the suppression of oncogenic gene expression, cell cycle arrest, and ultimately, apoptosis.[3]
Data Presentation
The potency of this compound has been quantified through biochemical and cell-based assays. The following table summarizes the available inhibitory concentration (IC50) values.
| Compound | Assay Type | Target/Cell Line | IC50 (µM) |
| This compound (compound 19f) | Biochemical Assay | ATAD2 | 0.27[3] |
| This compound (compound 19f) | Anti-proliferation Assay | BT-549 (Breast Cancer) | 5.43[3] |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol details the steps to determine the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line known to express ATAD2 (e.g., BT-549)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in 96-well Plate\n(5,000-10,000 cells/well)", fillcolor="#FFFFFF", fontcolor="#202124"]; overnight_incubation [label="Incubate Overnight\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_compound [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; treat_cells [label="Treat Cells with this compound\nand Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_48_72h [label="Incubate for 48-72 hours\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent\n(20 µL/well)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation_4h [label="Incubate for 4 hours\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilize [label="Solubilize Formazan Crystals\n(150 µL DMSO/well)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Data Analysis:\n- Calculate % Viability\n- Plot Dose-Response Curve\n- Determine IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> overnight_incubation; overnight_incubation -> prepare_compound; prepare_compound -> treat_cells; overnight_incubation -> treat_cells; treat_cells -> incubation_48_72h; incubation_48_72h -> add_mtt; add_mtt -> incubation_4h; incubation_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } . Caption: Experimental workflow for the cell viability assay with this compound.
References
Application Notes: Utilizing Atad2-IN-1 in Fluorescence Recovery After Photobleaching (FRAP) Assays
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) is a compelling therapeutic target in oncology due to its role as an epigenetic regulator and transcriptional co-regulator implicated in cancer progression.[1] Small molecule inhibitors of ATAD2, such as Atad2-IN-1, are valuable tools for dissecting its cellular function. Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. This document provides detailed protocols and application notes for the use of this compound in FRAP assays to investigate its effect on the chromatin-binding dynamics of the ATAD2 protein.
Principle of the Assay
The FRAP assay involves photobleaching a specific region of interest (ROI) in a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2). The subsequent recovery of fluorescence in the bleached ROI is monitored over time. This recovery is dependent on the mobility of the unbleached fluorescent molecules from the surrounding area into the bleached region. By analyzing the rate of fluorescence recovery and the fraction of fluorescence that recovers, key kinetic parameters such as the half-maximal recovery time (t½) and the mobile fraction of the protein can be determined.
Treatment with an ATAD2 inhibitor like this compound is expected to disrupt the interaction of the ATAD2 protein with chromatin. This disruption would lead to an increase in the mobility of the ATAD2 protein, which can be quantified by a decrease in the FRAP recovery half-time (t½).
Data Presentation
The following table summarizes quantitative data from a FRAP experiment investigating the effect of a potent and selective ATAD2 inhibitor, BAY-850, on the mobility of GFP-tagged full-length wild-type ATAD2 in MCF7 breast cancer cells. This data is presented as a representative example of the expected outcome when studying ATAD2 inhibitors like this compound.
| Condition | Half Recovery Time (t½) [s] | Mobile Fraction (%) | Description |
| GFP-ATAD2 (WT) - Untreated | ~10 | ~85 | Wild-type ATAD2 shows a relatively slow recovery, indicative of its interaction with chromatin. |
| GFP-ATAD2 (WT) + 1 µM BAY-850 | ~5 | ~95 | Treatment with the ATAD2 inhibitor significantly reduces the recovery half-time, indicating increased mobility of ATAD2. |
| GFP-ATAD2 (Bromodomain Mutant) | ~4 | ~98 | A mutant ATAD2 with a non-functional bromodomain exhibits rapid recovery, similar to the inhibitor-treated wild-type protein, confirming the role of the bromodomain in chromatin binding. |
Note: The data presented is based on findings for the ATAD2 inhibitor BAY-850 and serves as an illustrative example for this compound.
Experimental Protocols
I. Cell Culture and Transfection
This protocol describes the culture of MCF7 cells and their transient transfection with a GFP-ATAD2 expression vector.
Materials:
-
MCF7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
GFP-ATAD2 expression plasmid
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Glass-bottom dishes for microscopy
Procedure:
-
Cell Culture:
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding for Transfection:
-
The day before transfection, seed MCF7 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of the GFP-ATAD2 plasmid DNA into 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the DNA-lipid complex to each well containing cells and medium.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Seeding for FRAP Imaging:
-
24 hours post-transfection, trypsinize the cells and re-seed them onto glass-bottom dishes suitable for high-resolution microscopy.
-
Allow the cells to attach and spread for at least 18-24 hours before performing the FRAP experiment.
-
II. FRAP Assay Protocol
This protocol outlines the steps for performing the FRAP experiment on cells expressing GFP-ATAD2 and treated with this compound.
Materials:
-
MCF7 cells expressing GFP-ATAD2 on glass-bottom dishes
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)
-
Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector. The microscope should have an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control medium with the same concentration of DMSO.
-
Replace the culture medium in the glass-bottom dishes with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C and 5% CO2 before imaging.
-
-
Microscope Setup:
-
Turn on the confocal microscope and the environmental chamber, setting the temperature to 37°C and CO2 to 5%.
-
Place the glass-bottom dish on the microscope stage and allow it to equilibrate.
-
Locate cells expressing a moderate level of GFP-ATAD2. Very high or very low expression levels should be avoided.
-
Use a 488 nm laser for both imaging and photobleaching of GFP.
-
-
FRAP Data Acquisition:
-
Pre-bleach Imaging: Acquire 3-5 images of the selected cell at a low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Define a circular region of interest (ROI) within the nucleus of the cell. Use a high-intensity laser pulse (488 nm) to bleach the fluorescence within the ROI. The bleaching time should be short (e.g., 500 ms (B15284909) to 1 s) to minimize phototoxicity.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency of image acquisition should be high initially (e.g., every 200-500 ms) and can be reduced for later time points. Continue imaging until the fluorescence in the bleached ROI has recovered to a stable plateau.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control ROI within the same cell, and a background ROI outside the cell for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition and background noise.
-
Plot the normalized fluorescence intensity over time to generate the FRAP recovery curve.
-
Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the half-maximal recovery time (t½) and the mobile fraction. The mobile fraction is the percentage of the initial fluorescence that is recovered at the plateau of the recovery curve.
-
Visualizations
Caption: Workflow for FRAP assay to study this compound effect.
Caption: ATAD2 signaling and inhibition by this compound.
References
Application Notes and Protocols for NanoBRET™ Target Engagement Assay for Atad2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ATPase Family AAA Domain Containing 2 (ATAD2) protein is a significant target in oncology due to its role in cancer progression and metastasis.[1] ATAD2 functions as an epigenetic regulator and transcriptional co-regulator, interacting with chromatin to influence the expression of genes involved in cell proliferation and survival.[1][2] Overexpression of ATAD2 is correlated with poor patient prognosis in various cancers, including breast, lung, and liver cancer, making it a compelling target for therapeutic intervention.[1][2] Atad2-IN-1 is a chemical probe for the ATAD2 bromodomain, designed to be a potent and selective inhibitor. This document provides detailed application notes and protocols for utilizing the NanoBRET™ Target Engagement (TE) Assay to quantify the binding of this compound to the ATAD2 protein in live cells.
The NanoBRET™ TE Assay is a proximity-based method that measures the binding of a small molecule to a target protein within intact cells.[3][4][5] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[3][4][5] When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the ATAD2-NanoLuc® fusion protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity and target occupancy of the compound.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATAD2 signaling pathway and the experimental workflow of the NanoBRET™ Target Engagement Assay.
Caption: ATAD2 Signaling Pathway and Inhibition by this compound.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Quantitative Data Presentation
The following tables summarize representative quantitative data for an ATAD2 inhibitor in the NanoBRET™ Target Engagement Assay. This data is based on published results for a potent and selective ATAD2 inhibitor and serves as an example of expected outcomes for this compound.
Table 1: Assay Parameters for ATAD2 NanoBRET™ TE Assay
| Parameter | Value |
| Cell Line | HEK293T |
| Target Protein | Full-length human ATAD2-NanoLuc® |
| NanoBRET™ Tracer | Specific ATAD2 Bromodomain Tracer |
| Tracer Concentration | 1 µM |
| Plate Format | 384-well |
| Incubation Time | 2 hours |
| Detection Wavelengths | Donor: 450 nm, Acceptor: 610 nm |
Table 2: Representative Potency Data for an ATAD2 Inhibitor
| Compound | NanoBRET™ IC50 (µM) | Apparent Cellular Kd (µM) |
| Representative ATAD2 Inhibitor | 0.5 | 0.25 |
| Negative Control | > 50 | Not Determined |
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
ATAD2-NanoLuc® fusion vector
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Tracer for ATAD2
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Protocol 1: Cell Preparation and Transfection (Day 1)
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the ATAD2-NanoLuc® vector DNA and carrier DNA in Opti-MEM™ medium to a final concentration of 10 ng/µL (1 ng/µL target DNA and 9 ng/µL carrier DNA).
-
Add FuGENE® HD Transfection Reagent at a 1:30 ratio (µL of reagent to µg of DNA).
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.[6]
-
-
Cell Transfection:
-
Trypsinize and resuspend HEK293T cells in DMEM with 10% FBS to a concentration of 2 x 105 cells/mL.
-
Add the transfection complex to the cell suspension at a 1:20 volume ratio.
-
-
Cell Seeding:
-
Dispense 40 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for protein expression.[6]
-
Protocol 2: NanoBRET™ Target Engagement Assay (Day 2)
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Opti-MEM™. A typical concentration range would be from 100 µM to 1 nM.
-
Include a "no compound" control (vehicle only, e.g., DMSO) and a "no tracer" control.
-
-
Compound Addition:
-
Add 5 µL of the diluted this compound to the appropriate wells of the assay plate containing the transfected cells.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer at a 10X final concentration in Opti-MEM™.
-
Add 5 µL of the 10X Tracer solution to all wells except the "no tracer" control wells.
-
-
Incubation:
-
Equilibrate the assay plate for 2 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Substrate Preparation and Addition:
-
Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions (e.g., 1:166 and 1:500 dilutions, respectively).[6]
-
Add 20 µL of the detection reagent to each well.
-
-
Signal Detection:
-
Read the plate within 20 minutes of substrate addition.
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader.[6]
-
Data Analysis
-
Calculate the Raw BRET Ratio:
-
For each well, divide the acceptor emission value (610 nm) by the donor emission value (450 nm).
-
-
Calculate the Corrected BRET Ratio:
-
Subtract the average raw BRET ratio of the "no tracer" control wells from the raw BRET ratio of all other wells.
-
-
Data Normalization:
-
Normalize the data by setting the average corrected BRET ratio of the "no compound" control wells to 100% and the background (high concentration of a known inhibitor or no tracer) to 0%.
-
-
IC50 Determination:
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for measuring the interaction of this compound with the ATAD2 protein in a live-cell context.[3][4] This assay allows for the determination of intracellular potency and target occupancy, which are critical parameters in the development of effective therapeutic agents.[4] The detailed protocols and representative data presented here serve as a comprehensive guide for researchers and scientists working on the characterization of ATAD2 inhibitors.
References
- 1. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 5. promega.com [promega.com]
- 6. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting c-Myc Inhibition by an ATAD2 Inhibitor Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a critical transcription factor that is frequently dysregulated in a variety of human cancers. Its role in driving cell proliferation and survival makes it a key target for therapeutic intervention. ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has been identified as a crucial cofactor for c-Myc's transcriptional activity.[1][2] ATAD2 interacts with c-Myc, enhancing the expression of its target genes that are involved in cell cycle progression and metabolism.[1][3][4] Therefore, inhibiting the function of ATAD2 presents a promising strategy for downregulating c-Myc activity. This document provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the inhibition of c-Myc protein expression in cancer cell lines following treatment with a representative ATAD2 inhibitor.
Introduction
The proto-oncogene c-Myc is a master regulator of cell growth, proliferation, and metabolism. Its overexpression is a hallmark of many cancers, correlating with aggressive tumor phenotypes and poor prognosis. ATAD2 is an epigenetic regulator that functions as a transcriptional coactivator. Studies have demonstrated a physical interaction between ATAD2 and c-Myc, where ATAD2 is recruited to the promoters of c-Myc target genes, facilitating their transcription. This cooperative relationship makes the ATAD2-c-Myc axis a compelling target for cancer therapy.
Small molecule inhibitors targeting ATAD2 have been developed to disrupt its function. These inhibitors are expected to decrease the transcriptional activity of c-Myc, leading to a subsequent reduction in c-Myc protein levels. Western blotting is a widely used and effective technique to measure changes in protein expression, making it an ideal method to assess the efficacy of ATAD2 inhibitors in downregulating c-Myc.
Signaling Pathway and Mechanism of Action
ATAD2 acts as a scaffold protein, facilitating the recruitment of other transcriptional machinery to c-Myc target gene promoters. By binding to acetylated histones via its bromodomain, ATAD2 helps to maintain an open chromatin state, conducive to active transcription. The interaction between ATAD2 and c-Myc is essential for the robust expression of genes that drive cell cycle progression and tumorigenesis.
Atad2-IN-1, a representative ATAD2 inhibitor, is designed to interfere with the function of ATAD2. By inhibiting ATAD2, the transcriptional co-activation of c-Myc is attenuated. This leads to a decrease in the expression of c-Myc target genes and, consequently, a reduction in the cellular levels of the c-Myc protein itself. This ultimately results in the suppression of tumor cell proliferation and survival.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the dose-dependent inhibition of c-Myc protein levels by a representative ATAD2 inhibitor, referred to here as this compound. This data would be generated by performing the Western blot protocol detailed below, followed by densitometric analysis of the c-Myc protein bands, normalized to a loading control (e.g., β-actin).
| This compound Concentration (µM) | Normalized c-Myc Protein Level (as % of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 5.2% |
| 0.1 | 85% | ± 4.8% |
| 0.5 | 62% | ± 6.1% |
| 1.0 | 41% | ± 5.5% |
| 5.0 | 23% | ± 4.2% |
| 10.0 | 15% | ± 3.9% |
Note: This data is illustrative and serves as an example of expected results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express high levels of both ATAD2 and c-Myc (e.g., MCF7, LNCaP, or a relevant cell line for your research).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) dissolved in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
Western Blot Protocol for c-Myc Detection
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Lysis
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Dilute the primary antibody against c-Myc (e.g., clone 9E10) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.
8. Washing
-
Wash the membrane three times for 10 minutes each with TBST.
9. Secondary Antibody Incubation
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
10. Washing
-
Wash the membrane three times for 10 minutes each with TBST.
11. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
12. Stripping and Re-probing for Loading Control
-
To normalize for protein loading, the membrane can be stripped of the c-Myc antibodies and re-probed with an antibody against a loading control protein such as β-actin or GAPDH. Follow a standard stripping protocol.
-
After stripping, block the membrane and repeat the antibody incubation steps with the primary antibody for the loading control.
Experimental Workflow Diagram
Conclusion
The protocol described in this application note provides a robust framework for assessing the efficacy of ATAD2 inhibitors in downregulating c-Myc protein expression. By following this detailed methodology, researchers can obtain reliable and quantifiable data to support the development of novel cancer therapeutics targeting the ATAD2-c-Myc axis. The provided diagrams and data table serve as valuable resources for planning and interpreting these crucial experiments.
References
Application Notes and Protocols: Utilizing ATAD2 Inhibitors in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase Family AAA Domain-Containing 2 (ATAD2) is a compelling oncology target due to its role as an epigenetic regulator and transcriptional co-activator implicated in the progression of numerous cancers.[1][2] Overexpressed in a variety of malignancies, ATAD2 is associated with poor prognosis and chemoresistance.[2] Its involvement in critical cellular processes such as DNA replication, transcriptional regulation, and cell proliferation makes it a strategic target for therapeutic intervention.[2][3] Small molecule inhibitors targeting the bromodomain of ATAD2, such as Atad2-IN-1 and BAY-850, have shown promise in preclinical studies.[1][4] This document provides detailed application notes and protocols for the use of ATAD2 inhibitors in combination with other cancer therapies to explore synergistic anti-tumor effects.
Rationale for Combination Therapies
Targeting ATAD2 can enhance the efficacy of conventional and targeted cancer therapies through several mechanisms:
-
Sensitization to DNA-Damaging Agents: ATAD2 is involved in the DNA damage response and repair pathways. Its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5][6]
-
Overcoming Chemoresistance: ATAD2 expression has been linked to resistance to agents such as paclitaxel.[2] Combining an ATAD2 inhibitor can potentially resensitize resistant tumors.
-
Synergy with Other Targeted Therapies: ATAD2 influences multiple oncogenic signaling pathways, including PI3K/AKT/mTOR and MAPK.[7] This provides a strong basis for combining ATAD2 inhibitors with drugs targeting these pathways.
-
Enhancing Immunotherapy Response: Emerging evidence suggests a link between ATAD2 expression and the tumor immune microenvironment, indicating a potential role for ATAD2 inhibitors in combination with immunotherapies.[8][9]
Preclinical Data on ATAD2 Inhibitor Combinations
The following tables summarize key preclinical findings for the combination of ATAD2 inhibitors with other anti-cancer agents. Note: As specific data for this compound in combination therapies is limited in publicly available literature, data from other potent ATAD2 inhibitors like BAY-850 and from ATAD2 silencing experiments are included as a reference.
Table 1: In Vitro Synergistic Effects of ATAD2 Inhibition with Chemotherapy and Other Targeted Agents
| Cancer Type | ATAD2 Inhibitor/Method | Combination Agent | Effect | Reference |
| Pancreatic Cancer | ATAD2 Silencing | Gemcitabine (B846) + Radiation | Enhanced suppression of cell survival | [5] |
| Ovarian Cancer | BAY-850 | GSK923295 (CENPE Inhibitor) | Enhanced tumor-suppressive effects | [1] |
| Triple-Negative Breast Cancer | ATAD2 Knockdown | Carboplatin | Sensitization of TNBC cells | [6] |
| Breast Cancer | AM879 | Doxorubicin | Increased Apoptosis | [2] |
Table 2: In Vivo Efficacy of ATAD2 Inhibition in Combination Therapy
| Cancer Model | ATAD2 Inhibitor/Method | Combination Agent | Key Findings | Reference |
| Ovarian Cancer Xenograft | BAY-850 | GSK923295 (CENPE Inhibitor) | More potent inhibition of tumor growth than single agents | [4] |
| Pancreatic Cancer Xenograft | ATAD2 Silencing | Gemcitabine + Radiation | Additive/synergistic reduction in tumor progression | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and a Chemotherapeutic Agent
Objective: To determine the synergistic anti-proliferative effect of this compound in combination with a standard chemotherapeutic agent (e.g., Gemcitabine) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence detection
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Gemcitabine in complete growth medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or Gemcitabine alone.
-
Combination: Treat cells with a fixed ratio combination of this compound and Gemcitabine at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 suppression enhances the combinatorial effect of gemcitabine and radiation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain protein ANCCA/ATAD2 enhances the efficacy of DNA‑damaging chemotherapy agents and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAD2 Upregulation Promotes Tumor Growth and Angiogenesis in Endometrial Cancer and Is Associated with Its Immune Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results with Atad2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Atad2-IN-1, a potent inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the bromodomain of ATAD2. The ATAD2 protein acts as an epigenetic reader and transcriptional co-regulator. Its bromodomain specifically recognizes acetylated lysine (B10760008) residues on histones, which is a key step in chromatin remodeling and the activation of gene expression.[1] By binding to the ATAD2 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting its ability to co-activate transcription factors such as c-Myc and E2F.[2][3][4] This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[5]
Q2: In which cancer cell lines is this compound effective?
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working dilutions in aqueous buffers or cell culture media, it is important to first dilute the DMSO stock in the aqueous solution.[9] Be aware that high concentrations of organic solvents can be toxic to cells, so the final concentration of DMSO in your experiments should be kept low (typically below 0.5%).
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from several factors, ranging from experimental technique to the biological characteristics of the cell lines used.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability (IC50) assays between experiments. | Cell Passage Number: High-passage number cells can exhibit altered growth rates, gene expression, and drug responses compared to low-passage cells.[10] | 1. Standardize Passage Number: Use cells within a consistent and defined passage number range (e.g., passages 5-20) for all experiments. 2. Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines to ensure they have not been misidentified or cross-contaminated. |
| Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.[9] | 1. Proper Solubilization: Ensure the inhibitor is fully dissolved in the DMSO stock solution before further dilution. 2. Avoid High Concentrations in Aqueous Buffers: When diluting in PBS or media, do not exceed the solubility limit. It is best to add the DMSO stock to the aqueous solution while vortexing.[7][8] | |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to differences in confluency at the time of treatment, affecting drug response.[11] | 1. Homogenize Cell Suspension: Ensure a single-cell suspension before plating. 2. Consistent Plating: Use a consistent seeding density that results in 70-80% confluency at the time of drug addition. | |
| Weak or no effect on downstream targets (e.g., c-Myc, cleaved PARP) in Western Blots. | Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient to elicit a measurable downstream effect. | 1. Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Poor Antibody Quality: The primary antibodies used for Western blotting may not be specific or sensitive enough to detect the target proteins. | 1. Use Validated Antibodies: Select antibodies that have been validated for Western blotting and, if possible, in similar applications. (See recommended antibodies in the protocols section). 2. Run Positive and Negative Controls: Include a positive control lysate from a cell line known to express the target protein and a negative control (e.g., lysate from cells where the target is knocked down). | |
| Protein Degradation: Target proteins may be degraded during sample preparation. | 1. Use Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a protease and phosphatase inhibitor cocktail. 2. Keep Samples Cold: Perform all steps of protein extraction on ice or at 4°C. | |
| Inconsistent results in Co-Immunoprecipitation (Co-IP) experiments. | Disruption of Protein-Protein Interactions: The lysis buffer may be too harsh, disrupting the interaction between ATAD2 and its binding partners. | 1. Use a Milder Lysis Buffer: Consider using a non-denaturing lysis buffer (e.g., a buffer with a non-ionic detergent like NP-40 or Triton X-100).[12] 2. Optimize Wash Steps: Reduce the number or stringency of the wash steps to avoid washing away interacting proteins. |
| Low Abundance of Interacting Proteins: The protein complex of interest may be of low abundance. | 1. Increase Starting Material: Use a larger amount of cell lysate for the Co-IP. 2. Enrich for Nuclear Proteins: Since ATAD2 is a nuclear protein, consider using a nuclear extraction protocol to enrich for your target. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of ATAD2 inhibition.
Table 1: IC50 Values of ATAD2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Compound 19f) | BT-549 | Triple-Negative Breast Cancer | 5.43 | [13] |
| BAY-850 | PA-1 | Ovarian Cancer | 0.166 | [14] |
| AM879 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.43 | [15] |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [16][17] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [16][17] |
Table 2: Quantitative Downstream Effects of ATAD2 Inhibition/Knockdown
| Experimental Condition | Cell Line | Effect Measured | Quantitative Change | Reference |
| ATAD2 siRNA treatment | HepG2, Hep3B, Huh7, PLC/PRF/5 | Apoptosis (TUNEL assay) | 25-35% positive cells | [18] |
| ATAD2 shRNA | SGC-7901, MGC-803 | Cell Viability (MTT assay) | Significant reduction | [4] |
| ATAD2 shRNA | SGC-7901, MGC-803 | Apoptosis | Upregulation of cleaved-PARP and cleaved-Caspase 3 | [6] |
| BAY-850 (5 µM, 5 days) | PA-1, SK-OV3 | Apoptosis (Annexin V) | Significant increase | [14] |
| Doxorubicin Treatment | MDA-MB-231 | Late Apoptotic Population (Annexin V/PI) | Increase from 0.75% to 4.40% | [19] |
| Doxorubicin Treatment | MDA-MB-231 | Early Apoptotic Population (Annexin V/PI) | Increase from 10.8% to 38.8% | [19] |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Controls: Include a vehicle control (medium with the same concentration of DMSO as the treated samples) and an untreated control.
Western Blot for ATAD2 and Downstream Targets
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[22]
Co-Immunoprecipitation of ATAD2 and c-Myc
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.[23][24]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-ATAD2 or anti-c-Myc) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the "prey" protein to confirm the interaction.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. ATAD2 antibody (23894-1-AP) | Proteintech [ptglab.com]
- 3. ATAD2 (E8Y2K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-ATAD2 Antibodies | Invitrogen [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rndsystems.com [rndsystems.com]
- 14. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. medicaljournalssweden.se [medicaljournalssweden.se]
- 17. researchgate.net [researchgate.net]
- 18. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. ATAD2 interacts with C/EBPβ to promote esophageal squamous cell carcinoma metastasis via TGF-β1/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 25. c-Myc Antibodies | Antibodies.com [antibodies.com]
optimizing Atad2-IN-1 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Atad2-IN-1 to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic regulator that functions as a transcriptional co-regulator for several oncogenic transcription factors, including c-Myc, E2F, and hormone receptors like the estrogen receptor (ERα) and androgen receptor (AR).[3][4][5][6] The bromodomain of ATAD2 binds to acetylated lysine (B10760008) residues on histones, which is a key step in promoting the expression of genes involved in cell proliferation and survival.[3][7] this compound, also known as BAY-850, works by binding to the ATAD2 bromodomain, preventing its interaction with acetylated histones and thereby downregulating the expression of oncogenic genes.[8][9][10][11][12][13] This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][2][11]
Q2: What is a good starting concentration and incubation time for this compound in cell-based assays?
A2: Based on published data, a good starting point for cell-based assays is a concentration range of 0.1 µM to 5 µM. For assessing target engagement, such as the displacement of ATAD2 from chromatin, an incubation time of 1 hour with 1 µM this compound (BAY-850) has been shown to be effective in MCF-7 breast cancer cells.[14] For longer-term experiments aimed at observing effects on cell proliferation, migration, or apoptosis, incubation times of 24 to 72 hours with concentrations up to 5 µM have been used in ovarian cancer cell lines.[11] It is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint.
Q3: How can I determine the optimal incubation time for this compound in my specific experimental setup?
A3: The optimal incubation time is dependent on your cell type, the concentration of this compound, and the specific biological question you are addressing. A time-course experiment is the most effective method to determine the ideal incubation period. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value for proliferation) and harvesting them at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours). You would then measure your desired endpoint, such as the expression of a downstream target of ATAD2 (e.g., c-Myc) or a phenotypic outcome like apoptosis. The optimal incubation time is the point at which you observe the maximum desired effect before potential secondary or off-target effects become significant. A detailed protocol for this is provided below.
Q4: What are the known downstream targets of ATAD2 that I can measure to confirm the effect of this compound?
A4: ATAD2 is known to regulate the expression of several key oncogenes. Therefore, after treating with this compound, you can assess the downregulation of these targets at the mRNA or protein level. Key downstream targets include c-Myc, as well as cell cycle-related proteins like Cyclin D1, Cyclin E, and E2F1.[5][15] Measuring the levels of these proteins by Western blot or their corresponding mRNA levels by RT-qPCR can serve as a robust confirmation of this compound activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed. | Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint. See the detailed protocol below. |
| Inhibitor concentration is too low. | Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) of this compound for your cells. | |
| Inhibitor instability. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Cell line is resistant to ATAD2 inhibition. | Consider using a different cell line known to have high ATAD2 expression. You can verify ATAD2 expression levels in your cell line by Western blot or RT-qPCR. | |
| High variability between replicates. | Inconsistent cell seeding. | Ensure a homogeneous cell suspension before seeding and use a consistent seeding density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Inconsistent inhibitor addition. | Use a calibrated multichannel pipette for adding the inhibitor to minimize variability between wells. | |
| Cell death observed in control wells. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent at the time of treatment. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BAY-850).
Table 1: In Vitro Potency of this compound (BAY-850)
| Assay Type | Target | Metric | Value |
| TR-FRET | ATAD2 Bromodomain | IC50 | 166 nM[8][9][10] |
| TR-FRET (tetra-acetylated histone H4 peptide) | ATAD2 | IC50 | 22 nM[11] |
| Microscale Thermophoresis (MST) | ATAD2 | KD | 85 nM[14] |
| Apoptosis Induction | PA-1 and SKOV3 ovarian cancer cells | Concentration | 5 µM[11] |
Table 2: Cellular Activity of this compound (BAY-850)
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |
| Fluorescence Recovery After Photobleaching (FRAP) | MCF-7 | 1 µM | 1 hour | Displacement of ATAD2 from chromatin[14] |
| Proliferation/Invasion/Migration Inhibition | PA-1, SKOV3 | 5 µM | Not specified | Inhibition of malignant phenotypes[11] |
| Suppression of Malignant Behavior | 769P, 786-O | Not specified | Not specified | Suppression of aggressive phenotype[16] |
Detailed Experimental Protocol: Optimizing this compound Incubation Time
This protocol describes a time-course experiment to determine the optimal incubation time of this compound for assessing its effect on the expression of a downstream target, c-Myc, by Western blot.
1. Materials
-
This compound (BAY-850)
-
Cell line of interest (e.g., a cancer cell line with known ATAD2 expression)
-
Complete cell culture medium
-
DMSO (for preparing this compound stock solution)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-ATAD2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure
-
Cell Seeding:
-
Seed your cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Time-Course Treatment:
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate the plates for various durations, such as 0, 1, 3, 6, 12, 24, and 48 hours. The "0 hour" time point represents the vehicle-treated control at the final time point.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
3. Data Analysis
-
Quantify the band intensities for c-Myc and the loading control for each time point.
-
Normalize the c-Myc band intensity to the loading control.
-
Plot the normalized c-Myc expression levels against the incubation time to determine the time point at which the maximum reduction in c-Myc expression is observed. This represents the optimal incubation time for this compound under your experimental conditions.
Visualizations
Caption: Simplified signaling pathways involving ATAD2 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATAD2 (E8Y2K) Rabbit Monoclonal Antibody (#78568) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. BAY-850|CAS 2099142-76-2|DC Chemials [dcchemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - X-Chem [x-chemrx.com]
- 14. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ATAD2 promotes glycolysis and tumor progression in clear cell renal cell carcinoma by regulating the transcriptional activity of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of ATAD2 Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in evaluating the potential off-target effects of ATAD2 inhibitors, such as Atad2-IN-1, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target families for a small molecule inhibitor targeting the ATAD2 bromodomain?
A1: The most probable off-targets for an ATAD2 bromodomain inhibitor are other bromodomain-containing proteins due to structural similarities in the acetyl-lysine binding pocket.[1] The BET (Bromodomain and Extra-Terminal domain) family, including BRD2, BRD3, and BRD4, are common off-targets for bromodomain inhibitors and should be assessed for cross-reactivity.[1] While efforts are made to develop selective inhibitors, the conserved nature of the bromodomain binding site presents a challenge.[2]
Q2: Besides other bromodomains, what other potential off-targets should be considered?
A2: Depending on the chemical scaffold of the inhibitor, off-target effects could extend to other protein families. Kinases are a frequent source of off-target activity for many small molecule inhibitors. Therefore, a broad kinase panel screening can be a valuable tool to identify unexpected off-target interactions.
Q3: How can I distinguish between on-target ATAD2 inhibition and potential off-target effects in my cellular assay?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a structurally distinct control compound: Compare the effects of your primary inhibitor with another ATAD2 inhibitor from a different chemical series. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the observed phenotype is due to ATAD2 inhibition, it might be rescued by overexpressing a form of ATAD2 that is resistant to the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of the inhibitor with ATAD2 in a cellular context.
-
Knockdown/Knockout studies: Compare the phenotype induced by the inhibitor with that of ATAD2 knockdown or knockout (e.g., using siRNA, shRNA, or CRISPR).[3]
Q4: What are the known signaling pathways involving ATAD2 that could be affected by its inhibition?
A4: ATAD2 is implicated in several oncogenic signaling pathways.[1][4] Its inhibition can lead to downstream effects on these pathways, which may be misinterpreted as off-target effects. Key pathways include:
-
Rb/E2F-cMyc pathway: ATAD2 acts as a coactivator for E2F and c-Myc, driving the expression of genes involved in cell proliferation.[2][3][5][6]
-
Steroid hormone signaling: ATAD2 is a coactivator for estrogen (ERα) and androgen receptors (AR).[1][4]
-
PI3K/AKT/mTOR pathway: ATAD2 has been shown to be involved in this critical cell survival and growth pathway.[1]
-
DNA Replication: Recent studies have shown a role for ATAD2 in DNA replication through its interaction with newly synthesized histones.[7]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that does not align with known ATAD2 function.
-
Question: My ATAD2 inhibitor is causing a cellular effect that I can't reconcile with the published roles of ATAD2. How can I determine if this is an off-target effect?
-
Answer:
-
Perform a dose-response analysis: A significant separation between the IC50 for the on-target effect (e.g., inhibition of ATAD2-dependent gene expression) and the unexpected phenotype may suggest an off-target effect.
-
Run a broad off-target screen: Profile your inhibitor against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Kinase panels are particularly recommended.
-
Utilize a negative control: Synthesize an inactive analogue of your inhibitor, if possible. This compound should be structurally similar but unable to bind to ATAD2. If the inactive analogue still produces the unexpected phenotype, it is likely an off-target effect.
-
Issue 2: Discrepancy between biochemical and cellular potency.
-
Question: My ATAD2 inhibitor is potent in a biochemical assay (e.g., TR-FRET, AlphaScreen), but shows much weaker activity in my cellular assay. What could be the reason?
-
Answer:
-
Cellular permeability: The compound may have poor cell membrane permeability. This can be assessed using a parallel artificial membrane permeability assay (PAMPA).
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell. Co-incubation with an efflux pump inhibitor can help to investigate this possibility.
-
Compound metabolism: The inhibitor may be rapidly metabolized within the cell. LC-MS/MS analysis of cell lysates can be used to determine the intracellular concentration and stability of the compound over time.
-
Quantitative Data Summary
The following tables present hypothetical selectivity data for a theoretical ATAD2 inhibitor, "this compound," to illustrate the kind of data researchers should seek or generate.
Table 1: Bromodomain Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Format |
| ATAD2 | 50 | TR-FRET |
| ATAD2B | >10,000 | TR-FRET |
| BRD4 | 850 | TR-FRET |
| BRD2 | 1,200 | TR-FRET |
| BRD3 | 1,500 | TR-FRET |
| CREBBP | >10,000 | TR-FRET |
| EP300 | >10,000 | TR-FRET |
Table 2: Kinase Selectivity Profile of this compound (% Inhibition at 1 µM)
| Kinase | % Inhibition at 1 µM |
| ATAD2 (On-target) | >95% (IC50 = 50 nM) |
| Kinase A | 85% |
| Kinase B | 60% |
| Kinase C | <10% |
| ... (remainder of panel) | <10% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the ATAD2 inhibitor or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble ATAD2 protein by Western blotting. A positive target engagement will result in a thermal stabilization of ATAD2 at higher temperatures in the inhibitor-treated samples compared to the vehicle control.
Protocol 2: AlphaScreen for In Vitro Bromodomain Binding
This is a bead-based proximity assay to measure the binding of the ATAD2 bromodomain to an acetylated histone peptide.
-
Reagents: GST-tagged ATAD2 bromodomain, biotinylated acetylated histone H4 peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.[8]
-
Reaction Setup: In a 384-well plate, add the ATAD2 inhibitor at various concentrations.
-
Add ATAD2 and Peptide: Add the GST-tagged ATAD2 bromodomain and the biotinylated histone peptide to the wells and incubate.
-
Add Beads: Add the Glutathione Donor beads and Streptavidin Acceptor beads and incubate in the dark.
-
Read Signal: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates inhibition of the ATAD2-histone interaction.
Visualizations
Caption: Simplified ATAD2 signaling pathways.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting low cellular potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATAD2 is an epigenetic reader of newly synthesized histone marks during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Atad2-IN-1 degradation in solution and proper storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and troubleshooting of experiments involving Atad2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2), with an IC50 of 0.27 μM. It functions by inducing apoptosis and has been shown to inhibit c-Myc activation and the migration of BT-549 cells.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and efficacy of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are for the product in its dry powder form as well as in solution.
| Condition | Storage Temperature | Duration | Notes |
| Dry Powder | 0-4°C | Refer to Certificate of Analysis | Store in a cool, dry place. |
| Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Thawed Aliquots | 4°C | Up to 2 weeks | Use as soon as possible after thawing. |
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO. For cellular assays, the concentration of DMSO in the final working solution should be kept low to avoid toxicity.
Q4: Can I sterilize my this compound solution?
If sterile conditions are required for your experiment, it is advisable to sterilize the solution by filtration through a 0.22 μm filter. High-temperature sterilization methods like autoclaving are not recommended as they may lead to degradation of the compound.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide provides potential causes and solutions related to compound stability.
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity of this compound | Compound degradation due to improper storage. | - Verify that the dry powder and stock solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - If a thawed aliquot has been stored at 4°C, ensure it has not exceeded the recommended 2-week period. |
| Compound degradation in experimental media. | - Prepare fresh working solutions from a frozen stock aliquot for each experiment. - Minimize the time the compound spends in aqueous media before being added to cells. - Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture media. | |
| Inconsistent results between experiments | Variability in compound concentration due to improper handling. | - Ensure the stock solution is completely thawed and vortexed gently before making dilutions. - Use calibrated pipettes for all dilutions to ensure accuracy. |
| Contamination of stock solution. | - Use sterile techniques when preparing and handling solutions. - Filter-sterilize the stock solution if contamination is suspected. |
Experimental Protocols & Workflows
While specific degradation data for this compound is not publicly available, a general workflow for assessing compound stability can be employed.
Workflow for Investigating this compound Stability
Caption: A general experimental workflow for assessing the stability of this compound in solution.
Signaling Pathway
Simplified c-Myc Activation Pathway and this compound Inhibition
Caption: A diagram illustrating the role of ATAD2 as a co-activator of c-Myc and the inhibitory action of this compound.
References
ATAD2-IN-1 Technical Support Center: Troubleshooting Apoptosis Induction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Atad2-IN-1 who are not observing the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and is it expected to induce apoptosis?
This compound is a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2)[1][2]. ATAD2 is an epigenetic regulator that is overexpressed in many cancers and plays a crucial role in promoting cell proliferation and survival[3][4]. The inhibitor works by binding to the ATPase domain of ATAD2, which blocks its activity[3]. This interference with ATAD2 function leads to the downregulation of oncogenic gene expression, such as c-Myc, resulting in a halt in cancer cell proliferation[1][3].
Indeed, this compound is reported to be capable of inducing apoptosis[1][2]. Suppression of ATAD2, either by small molecule inhibitors or genetic knockdown, has been shown to trigger programmed cell death in various cancer cell lines[5][6].
Q2: I'm not seeing any apoptosis with this compound. What are the possible reasons?
There are several potential reasons why you may not be observing apoptosis in your experiments. These can be broadly categorized into three areas:
-
Cell-Line Specific Factors: The genetic background of your chosen cell line is critical. Resistance to ATAD2 inhibition-induced apoptosis can occur in cells with:
-
Mutated or deficient p53: Studies have shown that ATAD2 suppression can induce apoptosis through a p53-dependent pathway[7]. Cell lines with mutated or null p53 may be resistant to this mechanism.
-
Dysfunctional p38 MAPK pathway: Another key pathway for ATAD2-inhibition-mediated apoptosis is the p38 MAPK signaling cascade[7].
-
Aberrations in the Rb-E2F1 pathway: ATAD2 is known to regulate the cell cycle via the Rb-E2F1 pathway, and disruptions in this pathway could alter the cellular outcome[8][9].
-
Overexpression of anti-apoptotic proteins: High levels of proteins like Bcl-2 or Bcl-xL can prevent the induction of apoptosis.
-
-
Suboptimal Experimental Conditions: The parameters of your experiment can significantly influence the outcome.
-
Inhibitor Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Treatment Duration: Apoptosis is a time-dependent process. You may need to extend the incubation period with the inhibitor to observe a significant effect. A time-course experiment is recommended.
-
-
Alternative Cell Fates: Inhibition of ATAD2 does not exclusively lead to apoptosis. Your cells may be undergoing other forms of cell fate determination, such as:
-
Cell Cycle Arrest: A common outcome of ATAD2 inhibition is arrest at the G1/S phase of the cell cycle[5][8][9]. This can halt proliferation without immediately inducing cell death.
-
Cellular Senescence: Some epigenetic modulators can induce a state of irreversible growth arrest known as senescence. This is often characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).
-
Troubleshooting Guide
If you are not observing apoptosis, follow these steps to diagnose the issue:
Step 1: Verify Inhibitor Potency and Experimental Setup
-
Confirm Inhibitor Concentration: Ensure you are working within an effective concentration range. Perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) and measure cell viability (e.g., using an MTT assay) to determine the IC50 in your cell line.
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, effective concentration of this compound to identify the optimal time point for apoptosis induction.
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) as a positive control to ensure your apoptosis detection assay is working correctly.
Step 2: Investigate Alternative Cell Fates
If cell viability is reduced but classic apoptotic markers are absent, your cells may be undergoing cell cycle arrest or senescence.
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of your treated cells. An accumulation of cells in the G1 phase would suggest cell cycle arrest. (See Experimental Protocol 2).
-
Senescence Assay: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. The appearance of blue-stained cells indicates senescence. (See Experimental Protocol 3).
Step 3: Re-evaluate Your Apoptosis Assay
-
Use a Sensitive, Early-Stage Marker: Annexin V staining is an early marker of apoptosis. If you are using a late-stage assay (e.g., TUNEL or PARP cleavage), you might be missing the apoptotic window. (See Experimental Protocol 1).
-
Combine Assays: For a more comprehensive picture, use a dual staining method like Annexin V and PI, which allows you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a comparable, well-characterized ATAD2 inhibitor, BAY-850.
| Inhibitor | Target | IC50 | Cell Line | Observed Effects | Reference |
| This compound | ATAD2 | 0.27 µM | BT-549 | Apoptosis induction, inhibition of c-Myc activation, and cell migration. | [1][2] |
| BAY-850 | ATAD2 | 166 nM | Ovarian Cancer Cells (PA-1, SK-OV3) | Cell cycle arrest, apoptosis induction, suppression of tumor growth. | [6] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the desired duration. Include both untreated and positive controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant, which may contain apoptotic cells that have detached.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Be sure to include single-stained controls for proper compensation.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing DNA content to determine the cell cycle distribution of a cell population.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells as described in Protocol 1.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Fixation:
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (can be stored for several weeks at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a known biomarker for senescent cells.
Materials:
-
SA-β-gal Staining Kit (contains Fixative Solution, Staining Solution, and X-gal)
-
Phosphate-Buffered Saline (PBS)
-
Light microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with PBS.
-
Add 1 mL of 1X Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Prepare the Staining Solution by adding X-gal as per the manufacturer's instructions.
-
Add 1 mL of the complete Staining Solution to each well.
-
Incubate the plate at 37°C (in a non-CO2 incubator) for 12-16 hours, protected from light.
-
-
Analysis:
-
Examine the cells under a light microscope.
-
Senescent cells will appear blue. Count the number of blue cells versus the total number of cells to determine the percentage of senescent cells.
-
Visualizations
Caption: ATAD2 signaling and response to inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
Technical Support Center: Troubleshooting High Background in Western Blot After Atad2-IN-1 Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background in Western blot experiments following treatment with Atad2-IN-IN-1, a potent and selective inhibitor of the ATAD2 bromodomain.
Frequently Asked Questions (FAQs)
Q1: We are observing high background on our Western blots after treating cells with Atad2-IN-1. Is this a known side effect of the inhibitor?
A1: Currently, there is no direct evidence in the scientific literature to suggest that this compound inherently causes high background in Western blots. High background is a common issue in immunoblotting and can arise from a variety of factors related to the experimental protocol rather than the specific action of the inhibitor.[1][2][3][4][5] However, it is possible that downstream cellular effects of ATAD2 inhibition, such as alterations in the proteome or cell signaling pathways, might indirectly contribute to background issues in specific experimental contexts. Therefore, a systematic troubleshooting approach is recommended, focusing on optimizing the Western blot protocol itself.
Q2: What are the most common causes of high background in Western blotting?
A2: High background in Western blotting can be broadly categorized into several areas:
-
Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[2][4]
-
Blocking: Inefficient blocking of the membrane allows for non-specific antibody binding to the membrane surface.[2][3] The choice of blocking agent can also be critical.
-
Washing: Insufficient washing steps fail to remove unbound antibodies, contributing to background noise.[3][4][5]
-
Membrane Handling: Membranes that have dried out or have been improperly handled can lead to uneven background and artifacts.[1][4]
-
Sample Preparation and Loading: Issues such as protein aggregation in the lysate or overloading of protein on the gel can cause streaking and high background.
-
Detection Reagents: Overly sensitive detection reagents or prolonged exposure times can amplify background signals.[2]
Q3: How can we determine if the this compound treatment is indirectly causing the high background?
A3: To investigate if the this compound treatment is a contributing factor, you can include several control experiments:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) treated sample to compare with the this compound treated sample. This will help you determine if the background issue is specific to the inhibitor treatment.
-
Positive and Negative Controls for the Target Protein: Use a positive control lysate (known to express the target protein) and a negative control lysate to ensure your antibody is specific.
-
Secondary Antibody Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding of the secondary antibody itself.[2]
If the high background is significantly more pronounced in the this compound treated lanes compared to the vehicle control, despite optimizing the Western blot protocol, it might indicate an indirect effect of the inhibitor. This could include changes in the expression of proteins that non-specifically interact with your antibodies.
Troubleshooting Guides
Guide 1: Optimizing Your Western Blot Protocol
This guide provides a step-by-step approach to systematically troubleshoot and optimize your Western blot protocol when encountering high background after this compound treatment.
Table 1: Troubleshooting High Background in Western Blotting
| Parameter | Potential Cause of High Background | Recommended Solution |
| Primary Antibody | Concentration too high. | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000). |
| Secondary Antibody | Concentration too high or cross-reactivity. | Titrate the secondary antibody concentration. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[2] |
| Blocking | Incomplete blocking of non-specific sites. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[2] |
| Inappropriate blocking agent. | If probing for phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) instead.[4] | |
| Washing | Insufficient removal of unbound antibodies. | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Increase the volume of wash buffer. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer.[3][5] |
| Membrane | Membrane has dried out. | Ensure the membrane remains hydrated throughout the entire process.[1][4] |
| Detection | Over-exposure or highly sensitive substrate. | Reduce the exposure time. Use a less sensitive ECL substrate if the signal is too strong.[2] |
Guide 2: Sample Preparation and Loading
Proper sample preparation is crucial to avoid artifacts that can contribute to high background.
Q: Could protein aggregation in my cell lysates be causing the high background?
A: Yes, protein aggregation can lead to streaking and a smeared background on a Western blot. After treating cells with this compound, it is important to ensure complete cell lysis and protein solubilization.
-
Lysis Buffer: Use a robust lysis buffer such as RIPA buffer, which contains detergents to effectively solubilize proteins. Always add fresh protease and phosphatase inhibitors to your lysis buffer.
-
Sonication: Sonication of the cell lysate on ice can help to shear DNA and reduce viscosity, which can otherwise interfere with gel migration.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet insoluble material and cell debris. Use only the clear supernatant for your Western blot.
-
Protein Quantification: Accurately determine the protein concentration of your lysates to ensure equal loading across all lanes. Overloading protein can lead to high background.
Experimental Protocols
Detailed Protocol for Western Blotting Following this compound Treatment
This protocol provides a general framework. Optimization of specific steps, particularly antibody concentrations and incubation times, is highly recommended.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (The optimal dilution should be determined empirically).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Atad2-IN-1 not inhibiting cell migration as expected
Welcome to the technical support center for researchers utilizing ATAD2 inhibitors. This resource is designed to provide guidance and troubleshooting for experiments related to cell migration, particularly when encountering unexpected results with compounds like Atad2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell migration?
A1: this compound is a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1] Published research has demonstrated that this compound possesses anti-migration capabilities in cancer cell lines such as the triple-negative breast cancer cell line BT-549.[2] ATAD2 itself is recognized as a promoter of cell proliferation, invasion, and migration in various cancers.[3] Therefore, the expected outcome of treating migratory cancer cells with an effective dose of this compound is the inhibition or reduction of cell migration.
Q2: How does ATAD2 influence cell migration?
A2: ATAD2 is an epigenetic regulator that often acts as a coactivator for several oncogenic transcription factors, including c-Myc and E2F.[4][5] It is involved in multiple signaling pathways that are crucial for cell motility, such as the PI3K/AKT and Rb-E2F-cMyc pathways.[6] By modulating chromatin structure and gene expression, ATAD2 can regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7] Inhibition of ATAD2 is therefore expected to disrupt these pathways and reduce the migratory and invasive potential of cancer cells.
Q3: My this compound inhibitor is not reducing cell migration. What could be the reason?
A3: There are several potential reasons for this observation, ranging from experimental setup to the inhibitor's properties. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying the issue.
Troubleshooting Guide: this compound Not Inhibiting Cell Migration
If you are not observing the expected inhibition of cell migration with this compound, please consider the following troubleshooting steps.
Step 1: Verify Inhibitor Integrity and Activity
| Potential Issue | Recommended Action |
| Inhibitor Degradation | Ensure this compound has been stored correctly, protected from light and moisture, and at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions. |
| Solubility Issues | This compound may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but low enough (typically <0.1%) to not affect the cells. Visually inspect for any precipitation in your working solutions. |
| Incorrect Concentration | The effective concentration for inhibiting cell migration may be different from the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
Step 2: Evaluate Cell-Based Assay Parameters
| Potential Issue | Recommended Action |
| Cell Line Specificity | The effect of ATAD2 inhibition can be cell-context dependent. Confirm that your chosen cell line expresses ATAD2 and that its migration is at least partially dependent on ATAD2-mediated pathways. |
| Cell Health and Passage Number | Use healthy, low-passage number cells for your experiments. High-passage cells can exhibit altered migratory behavior. |
| Assay Duration | The timing of the assay is critical. If the assay is too short, you may not see a significant effect. If it's too long, confounding factors like cell proliferation can obscure the results. Optimize the incubation time for your specific cell line. |
| Cell Seeding Density | For wound healing assays, ensure a confluent monolayer is formed before creating the scratch. For Transwell assays, optimize the number of cells seeded to avoid overcrowding or sparse cultures. |
Step 3: Review Assay-Specific Conditions
| Potential Issue | Recommended Action |
| Wound Healing/Scratch Assay | Ensure the "wound" is created consistently across all wells. Use a proliferation inhibitor (e.g., Mitomycin C) if you need to distinguish between cell migration and proliferation. |
| Transwell Assay | Verify the pore size of the Transwell insert is appropriate for your cell type. Ensure a proper chemoattractant gradient is established and that there are no air bubbles under the membrane. |
| Inappropriate Controls | Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples. A positive control for migration inhibition (if available for your cell type) can also be beneficial. |
Below is a DOT script for a troubleshooting workflow diagram.
Caption: Troubleshooting workflow for unexpected cell migration results.
Quantitative Data Summary
The following table summarizes available data on the inhibitory effects of various ATAD2 inhibitors. Please note that quantitative data on cell migration inhibition is limited in the current literature.
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Source |
| This compound (compound 19f) | BT-549 | Cell Proliferation | IC50 | 5.43 µM | [2] |
| This compound (compound 19f) | BT-549 | Transwell Migration | Anti-migration effect observed | 5, 10, 20 µM | [2] |
| BAY-850 | Ovarian Cancer Cells | Invasion Assay | Significant Inhibition | Not specified | [8][9][10] |
| BAY-850 | Ovarian Cancer Cells | Wound Healing | Significant Inhibition | Not specified | [8][9][10] |
| siRNA knockdown of ATAD2 | ESCC cells | Transwell Migration | Significant Inhibition | N/A | [7][11] |
| siRNA knockdown of ATAD2 | LUAD cells | Transwell Migration | Reduced cell migration | N/A | [12] |
Experimental Protocols
Here are exemplary protocols for wound healing and Transwell migration assays, adapted for testing the effect of this compound.
Protocol 1: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of a confluent cell monolayer.
Materials:
-
12-well culture plates
-
Cell culture medium (with and without serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
P200 pipette tips or a scratcher tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 6-12 hours. This helps to minimize cell proliferation.
-
Creating the Wound: Using a sterile P200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at defined points (time 0). Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Course Imaging: Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Below is a DOT script for a wound healing assay workflow diagram.
Caption: Workflow for a typical wound healing (scratch) assay.
Protocol 2: Transwell Migration Assay
Objective: To quantify the chemotactic migration of cells through a porous membrane in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
24-well Transwell plates (e.g., 8 µm pore size)
-
Cell culture medium (with and without serum/chemoattractant)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Prepare Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free or low-serum medium at a predetermined optimal concentration.
-
Treatment: Aliquot the cell suspension and add the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration optimized for your cell line (typically 12-48 hours).
-
Remove Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution. Then, stain the cells with Crystal Violet.
-
Image and Quantify: After washing and drying, image the underside of the membrane. Count the number of migrated cells in several random fields. Alternatively, the dye can be eluted and the absorbance measured.
ATAD2 Signaling Pathway
ATAD2 is known to be involved in several oncogenic signaling pathways that promote cell proliferation and migration. Its inhibition can disrupt these critical cellular processes.
Below is a DOT script for a simplified ATAD2 signaling pathway diagram.
Caption: Simplified ATAD2 signaling pathway in cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene ATAD2 promotes cell proliferation, invasion and migration in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]
- 7. ATAD2 interacts with C/EBPβ to promote esophageal squamous cell carcinoma metastasis via TGF-β1/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magnusconferences.com [magnusconferences.com]
- 10. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin Exerts Its Antitumor Effect in Esophageal Squamous Cell Carcinoma by Downregulating the Expression of ATAD2 and KIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Atad2-IN-1 and Vehicle Control Troubleshooting
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with the vehicle control (DMSO) when using Atad2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2), a protein implicated in cancer progression.[1][2] ATAD2 acts as an epigenetic regulator and co-factor for several oncogenic transcription factors.[3][4] this compound functions by binding to the ATAD2 bromodomain, disrupting its interaction with chromatin and leading to the downregulation of genes involved in cell proliferation and survival, which can ultimately induce apoptosis (programmed cell death).[1][2]
Q2: Why is DMSO used as a vehicle for this compound?
Like many small molecule inhibitors, this compound has low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds, making it a common choice for preparing stock solutions of inhibitors for in vitro assays.
Q3: Is DMSO cytotoxic to cells?
Yes, DMSO can be cytotoxic to cells, particularly at higher concentrations. The cytotoxic effect of DMSO is dose- and time-dependent, and the sensitivity can vary significantly between different cell lines.[5][6] Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on cell viability. However, some sensitive cell lines may show reduced viability at concentrations as low as 0.1%.[7]
Troubleshooting Guide: Unexpected Cytotoxicity with DMSO Vehicle Control
If you are observing significant cytotoxicity in your vehicle control wells (cells treated with DMSO alone), it can confound the interpretation of your experimental results. This guide will help you troubleshoot potential causes.
Initial Assessment: Is the DMSO Concentration Too High?
The most common reason for vehicle control cytotoxicity is an excessive final concentration of DMSO in the cell culture medium.
Recommended Final DMSO Concentrations:
| Cell Culture Condition | Recommended Final DMSO Concentration | Notes |
| General Cell Culture | ≤ 0.5% (v/v) | Most cell lines tolerate this concentration. |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | Recommended for primary cells or particularly sensitive lines. |
| High-Throughput Screening | As low as feasible; maintain consistency across plates. | Consistency is key for data normalization. |
Actionable Steps:
-
Calculate the Final DMSO Concentration: Double-check your dilution calculations to ensure the final concentration of DMSO in your wells does not exceed the recommended limits for your cell line.
-
Perform a DMSO Dose-Response Curve: To determine the specific tolerance of your cell line, run a viability assay with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). This will establish a clear cytotoxic threshold.
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Specific Cell Line
This protocol outlines a method to determine the maximum tolerated concentration of DMSO for your cell line using an MTT assay for cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile, tissue culture-treated 96-well plates
-
Anhydrous, sterile-filtered DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
DMSO Dilutions: Prepare a serial dilution of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 2.5%. Include a "medium only" control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared DMSO dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[8]
-
Advanced Troubleshooting
If you have confirmed that your final DMSO concentration is within a safe range for your cell line, consider these other potential sources of unexpected cytotoxicity.
Problem 1: this compound Precipitation
Observation: You may observe a cloudy or precipitated solution when diluting your this compound stock into the aqueous culture medium.
Reasoning: While soluble in 100% DMSO, this compound may have limited solubility in the final aqueous culture medium, especially at higher concentrations. Compound precipitation can lead to inaccurate dosing and can sometimes be misinterpreted as cytotoxicity.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted solutions and the wells of your culture plate under a microscope for any signs of precipitation.
-
Solubility Test: Before treating your cells, perform a small-scale test by diluting your this compound/DMSO stock solution into your culture medium at the highest intended concentration. Observe for any precipitation over time.
-
Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the well, try a serial dilution in the culture medium to avoid a sudden change in solvent polarity.
Problem 2: Synergistic Cytotoxicity
Observation: The cytotoxicity observed with the this compound and DMSO combination is greater than the additive effect of each component alone.
Reasoning: While not specifically documented for this compound, DMSO has been shown to have synergistic cytotoxic effects with some antineoplastic agents. This is thought to be due to DMSO's ability to increase cell membrane permeability, potentially enhancing the uptake of the active compound.
Troubleshooting Steps:
-
Lower this compound and DMSO Concentrations: If you suspect a synergistic effect, try reducing the concentrations of both the inhibitor and the DMSO vehicle.
-
Alternative Solvents: If the issue persists and is significantly impacting your results, consider exploring other less-toxic solvents, although this may require re-validating the solubility and stability of this compound.
Visualizing Experimental Workflow and Logic
Diagram 1: Troubleshooting Workflow for Unexpected Vehicle Cytotoxicity
Caption: A flowchart for troubleshooting unexpected DMSO vehicle control cytotoxicity.
Diagram 2: ATAD2 Signaling Pathway and Inhibition
Caption: Simplified pathway showing ATAD2 function and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncogene ATAD2 promotes cell proliferation, invasion and migration in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Data with ATAD2 Inhibitors
Welcome to the technical support center for researchers utilizing ATAD2 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret negative or unexpected experimental data when working with ATAD2 inhibitors like Atad2-IN-1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATAD2 inhibitors?
ATAD2 (ATPase family AAA domain-containing protein 2) is an epigenetic regulator and transcriptional co-regulator. It contains a bromodomain that recognizes acetylated lysine (B10760008) residues on histones, particularly on newly synthesized histone H4.[1][2] This interaction is crucial for chromatin remodeling, DNA replication, and the transcriptional activation of several oncogenes, including c-Myc.[3][4] ATAD2 inhibitors are small molecules designed to bind to the bromodomain of ATAD2, preventing its interaction with acetylated histones.[5] This disruption of ATAD2 function is expected to halt cancer cell proliferation and, in some cases, induce programmed cell death (apoptosis).[5]
Q2: I'm not seeing the expected level of cytotoxicity in my cancer cell line after treatment with an ATAD2 inhibitor. What could be the reason?
This is a recurring observation in the literature for some ATAD2 inhibitors. Several factors could contribute to this:
-
Disconnect between Biochemical Potency and Cellular Activity: Some inhibitors, like BAY-850, have shown high biochemical potency (i.e., strong binding to the ATAD2 bromodomain) but weaker than expected anti-proliferative effects in cellular assays.[1] The reasons for this are not fully understood but could involve factors like cell permeability, efflux pumps, or the specific cellular context.
-
Cell Line Dependency: The effect of ATAD2 inhibition can be highly dependent on the genetic background of the cancer cell line. ATAD2 overexpression is more prevalent in certain cancers, and its role as a driver of proliferation may vary.[6]
-
Redundancy or Compensatory Mechanisms: Other bromodomain-containing proteins or parallel signaling pathways might compensate for the inhibition of ATAD2 in some cell lines, thus mitigating the cytotoxic effect.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to inhibitors.[7]
Q3: My ATAD2 inhibitor is not affecting the expression of known ATAD2 target genes, such as c-Myc. Why might this be?
While ATAD2 is a known co-activator of c-Myc, the regulation of c-Myc is complex and involves multiple factors.[4] Here are some possible explanations:
-
Alternative Regulatory Pathways: In your specific cell model, c-Myc expression might be predominantly driven by pathways independent of ATAD2.
-
Inhibitor's Mode of Action: Some ATAD2 inhibitors might not fully disrupt the transcriptional co-activator function of ATAD2, even if they bind to the bromodomain. For instance, the inhibitor BAY-850 was found not to affect the expression of some previously identified ATAD2 target genes.[1]
-
Timing of the Experiment: The effect on downstream gene expression might be transient or require a longer incubation time with the inhibitor.
Q4: Are there known off-target effects for ATAD2 inhibitors?
While many ATAD2 inhibitors are designed for high selectivity, off-target effects are always a possibility with small molecule inhibitors.[8][9] For example, some inhibitors might interact with other bromodomain-containing proteins or kinases, especially at higher concentrations.[9][10] It is crucial to use the lowest effective concentration and include appropriate controls, such as a structurally similar but inactive compound, to distinguish on-target from off-target effects.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth phase across experiments. Mycoplasma contamination can also alter cellular responses. |
| Compound Stability | Prepare fresh stock solutions of the inhibitor and store them properly, protected from light and repeated freeze-thaw cycles.[11] |
| Assay-Specific Issues | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the assay is not affected by the inhibitor's chemical properties. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling. |
Problem 2: No induction of apoptosis despite decreased cell proliferation.
| Possible Cause | Troubleshooting Step |
| Cell Cycle Arrest | The inhibitor may be causing cell cycle arrest rather than apoptosis. Analyze the cell cycle distribution using flow cytometry (e.g., propidium (B1200493) iodide staining). ATAD2 inhibition has been linked to G1/S phase arrest.[12] |
| Induction of Autophagy | Some ATAD2 inhibitors, like AM879, can induce autophagy.[13][14] Assess autophagy markers such as LC3-II conversion by western blot or immunofluorescence. |
| Insufficient Treatment Duration or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. |
| Apoptosis Assay Sensitivity | Use multiple assays to detect apoptosis, such as Annexin V/PI staining by flow cytometry and western blot analysis of cleaved caspase-3 and PARP.[15] |
Quantitative Data Summary
The following tables summarize the reported activities of several well-characterized ATAD2 inhibitors. "this compound" is a placeholder for a generic ATAD2 inhibitor, and the data presented here for specific inhibitors can be used as a reference.
Table 1: Biochemical and Cellular Potency of Selected ATAD2 Inhibitors
| Inhibitor | Target | Biochemical IC50/Kd | Cellular Antiproliferative IC50 | Cell Line |
| BAY-850 | ATAD2 | IC50: 166 nM (TR-FRET)[16] | Single-digit µM range[1] | MCF7, MDA-MB-231 |
| GSK8814 | ATAD2 | IC50: 59 nM[8] | 2.7 µM (colony formation)[8] | LNCaP |
| AZ13824374 | ATAD2 | - | pIC50: 6.9[11] | HCT116 |
| AM879 | ATAD2 | IC50: 3565 nM[13] | 2.43 µM (24h)[13] | MDA-MB-231 |
Table 2: Observed Cellular Effects of ATAD2 Inhibitors
| Inhibitor | Effect on c-Myc Expression | Induction of Apoptosis | Induction of Autophagy |
| AM879 | Downregulation[13] | Yes[13] | Yes[13] |
| BAY-850 | No effect on some target genes[1] | - | - |
| GSK8814 | - | - | - |
| AZ13824374 | - | Yes (inferred from antiproliferative activity)[17] | - |
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of the ATAD2 inhibitor for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with the ATAD2 inhibitor as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Visualizations
Caption: Simplified signaling pathways involving ATAD2 and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results with ATAD2 inhibitors.
Caption: A general experimental workflow for characterizing the effects of an ATAD2 inhibitor.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
selectivity profile of Atad2-IN-1 compared to other bromodomain inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bromodomain inhibitor Atad2-IN-1 with other notable inhibitors in the field. The information is curated to offer an objective overview of its selectivity profile, supported by available experimental data and detailed methodologies for key assays.
This compound: An Overview
This compound is a potent inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain, with a reported IC50 of 0.27 µM.[1][2] ATAD2 is a crucial co-activator for several transcription factors implicated in cancer, including MYC and E2F, making it a compelling target for therapeutic intervention.[3][4] this compound has been shown to inhibit the activation of c-Myc and impede the migration of BT-549 breast cancer cells.[1][2]
Comparative Selectivity Profile
The selectivity of a bromodomain inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While a comprehensive screening of this compound against a full panel of bromodomains is not publicly available, we can compare its potency against ATAD2 with that of other well-characterized inhibitors.
| Inhibitor | Target | IC50 / Kd | Selectivity Highlights | Assay Type |
| This compound | ATAD2 | IC50: 0.27 µM | Data on broad selectivity is limited. Inhibits c-Myc activation. | Not Specified |
| GSK8814 | ATAD2 | IC50: 0.059 µM | >500-fold selective for ATAD2 over BRD4 BD1. Highly selective across the bromodomain family, with some activity against ATAD2B, TAF1 BD2, and TAF1L BD2. | BROMOscan, TR-FRET |
| BAY-850 | ATAD2 | IC50: 166 nM | Highly isoform-selective for ATAD2. | TR-FRET |
| (+)-JQ1 | BRD4 (BD1) | IC50: 77 nM | Pan-BET family inhibitor. | AlphaScreen |
| (+)-JQ1 | BRD4 (BD2) | IC50: 33 nM | Pan-BET family inhibitor. | AlphaScreen |
| I-BET762 (GSK525762) | BET family | Kd: ~100 nM | Pan-BET family inhibitor. | Not Specified |
Experimental Protocols
The following are detailed methodologies for common assays used to determine the selectivity and potency of bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the binding of a bromodomain to a biotinylated, acetylated histone peptide. A europium-labeled anti-tag antibody (e.g., anti-GST) binds the bromodomain (donor fluorophore), and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) binds the biotinylated peptide. When in close proximity due to binding, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5).
-
Dilute the tagged bromodomain protein (e.g., GST-ATAD2), biotinylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac), Europium-labeled anti-tag antibody, and Streptavidin-APC to their optimized concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor dilutions or vehicle control to the wells.
-
Add 10 µL of the diluted bromodomain-Europium antibody mix to all wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add 5 µL of the biotinylated histone peptide-Streptavidin-APC mix to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the FRET ratio (Acceptor emission / Donor emission).
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. A tagged bromodomain is captured by an antibody-coated acceptor bead, and a biotinylated acetylated histone peptide is captured by a streptavidin-coated donor bead. Inhibition of the bromodomain-peptide interaction separates the beads, leading to a loss of signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the tagged bromodomain protein, biotinylated histone peptide, streptavidin-coated donor beads, and anti-tag acceptor beads in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor or vehicle control to the wells.
-
Add the bromodomain protein and biotinylated histone peptide.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of ATAD2 inhibition and the experimental process, the following diagrams are provided.
References
Validating ATAD2 Target Engagement in Live Cells: A Comparative Guide to FRAP, NanoBRET, and CETSA
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a living cell is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of three powerful techniques for validating the target engagement of inhibitors of the ATPase family AAA domain-containing protein 2 (ATAD2), with a focus on Atad2-IN-1. We will delve into Fluorescence Recovery After Photobleaching (FRAP), NanoBRET™ (Bioluminescence Resonance Energy Transfer), and the Cellular Thermal Shift Assay (CETSA), providing experimental protocols, data presentation tables, and workflow visualizations.
ATAD2 is a promising cancer target due to its role as a transcriptional co-regulator involved in cell proliferation and survival.[1][2][3] this compound is a potent inhibitor of ATAD2, and confirming its engagement with ATAD2 in a cellular context is essential for its validation as a chemical probe and potential therapeutic agent.
Comparison of Live-Cell Target Engagement Methods
| Feature | Fluorescence Recovery After Photobleaching (FRAP) | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the mobility of a fluorescently tagged target protein. Inhibition of chromatin binding by a compound increases the protein's mobility, leading to faster fluorescence recovery. | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein. A test compound competes with the tracer, reducing the BRET signal.[4][5][6] | Measures the thermal stabilization of a target protein upon ligand binding.[7][8][9][10] |
| Protein Labeling | Requires genetic fusion of a fluorescent protein (e.g., GFP) to ATAD2. | Requires genetic fusion of NanoLuc® luciferase to ATAD2. | No protein labeling is required; measures the endogenous, unmodified protein. |
| Key Reagents | Fluorescently tagged ATAD2 expression vector. | NanoLuc®-ATAD2 fusion vector, cell-permeable fluorescent tracer. | Specific antibody for ATAD2 for detection (e.g., by Western blot). |
| Throughput | Low to medium. | High-throughput compatible.[11] | High-throughput versions (HT-CETSA) are available.[7][10] |
| Data Output | Half-maximal recovery time (t½), mobile fraction. | IC50/EC50 values, compound affinity (Kd), residence time.[5] | Thermal shift (ΔTm), isothermal dose-response curves (EC50). |
| Primary Advantage | Visualizes protein dynamics in a specific subcellular compartment. | Highly sensitive and quantitative, can determine compound affinity and residence time in live cells. | Label-free, measures engagement with the endogenous protein in its native state. |
| Primary Challenge | Potential for artifacts from protein overexpression and phototoxicity. | Requires the development of a specific and validated fluorescent tracer for the target protein. | Requires an antibody with high specificity and determination of the target's thermal profile. |
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is adapted from studies on the ATAD2 inhibitor BAY-850.[12][13][14]
Objective: To qualitatively and quantitatively assess the displacement of ATAD2 from chromatin by this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate MCF7 cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and full-length human ATAD2 (GFP-ATAD2).
-
Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Treat the GFP-ATAD2 expressing cells with a desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-4 hours).
-
-
FRAP Imaging:
-
Identify a cell expressing GFP-ATAD2 with clear nuclear localization.
-
Acquire a series of pre-bleach images of a defined region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the half-maximal recovery time (t½) and the mobile fraction of the GFP-ATAD2. A shorter t½ in the presence of this compound indicates increased mobility of ATAD2 and therefore, target engagement.
-
NanoBRET™ Target Engagement Assay
As a specific NanoBRET tracer for full-length ATAD2 is not commercially available, this protocol outlines the steps for developing such an assay.
Objective: To quantitatively measure the affinity of this compound for ATAD2 in live cells.
Methodology:
-
Construct Generation:
-
Clone the full-length human ATAD2 gene into a vector containing NanoLuc® luciferase, creating an ATAD2-NanoLuc® fusion protein. Both N- and C-terminal fusions should be tested.
-
-
Tracer Development:
-
Synthesize a fluorescent tracer by conjugating a cell-permeable fluorescent dye (e.g., NanoBRET™ 590) to a known ATAD2 inhibitor. The linker between the inhibitor and the dye is critical and may require optimization.
-
-
Assay Development:
-
Transfect HEK293 cells with the ATAD2-NanoLuc® expression vector.
-
Titrate the fluorescent tracer to determine the optimal concentration that gives a robust BRET signal without causing artifacts.
-
Perform a competition assay by adding a known ATAD2 inhibitor to confirm that the tracer binding is specific.
-
-
Target Engagement Assay:
-
Plate the transfected HEK293 cells in a multi-well plate.
-
Add the optimized concentration of the fluorescent tracer to the cells.
-
Add serial dilutions of this compound.
-
After an incubation period, measure the BRET signal using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for CETSA, which needs to be optimized for ATAD2.
Objective: To determine the ability of this compound to stabilize endogenous ATAD2 in live cells.
Methodology:
-
Determination of ATAD2 Melting Curve:
-
Culture cells that endogenously express ATAD2 (e.g., MCF7).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble ATAD2 at each temperature by Western blotting using an ATAD2-specific antibody.
-
Plot the percentage of soluble ATAD2 against temperature to determine the melting temperature (Tm).
-
-
Isothermal Dose-Response CETSA:
-
Treat cultured cells with serial dilutions of this compound or a vehicle control.
-
Incubate to allow for target engagement.
-
Heat all samples at a single temperature that causes significant, but not complete, denaturation of ATAD2 (determined from the melting curve).
-
Lyse the cells and separate the soluble and aggregated fractions.
-
Quantify the amount of soluble ATAD2 by Western blotting.
-
-
Data Analysis:
-
Normalize the amount of soluble ATAD2 to the non-heated control.
-
Plot the amount of stabilized ATAD2 against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The following tables summarize the expected quantitative data for ATAD2 inhibitors from each assay. Note that specific live-cell target engagement data for this compound is not yet publicly available, so data for other known ATAD2 inhibitors are used as examples.
Table 1: FRAP Data for ATAD2 Inhibitor BAY-850
| Cell Line | Compound | Concentration | Change in t½ | Implication |
| MCF7 | BAY-850 | 1 µM | Decreased | Target Engagement |
| MCF7 | BAY-460 (Negative Control) | 1 µM | No significant change | No Target Engagement |
| Data derived from qualitative descriptions in the literature.[12][13][14] |
Table 2: Biochemical and Cellular Data for ATAD2 Inhibitors
| Compound | Assay | Target | IC50/EC50 |
| This compound | TR-FRET (biochemical) | ATAD2 Bromodomain | 0.27 µM |
| BAY-850 | HTRF (biochemical) | ATAD2 Bromodomain | 20 nM |
| AM879 | TR-FRET (biochemical) | ATAD2 Bromodomain | 3.565 µM |
| AM879 | Cell Proliferation (cellular) | MDA-MB-231 cells | 2.43 µM |
Signaling Pathway
ATAD2 is a key regulator of gene expression and is involved in multiple oncogenic signaling pathways. It acts as a coactivator for transcription factors like c-Myc and E2F1, which are critical for cell cycle progression and proliferation.[1][3] Inhibition of ATAD2 with compounds like this compound is expected to disrupt these pathways, leading to anti-proliferative effects.
Conclusion
Validating the target engagement of this compound in live cells is a crucial step for its characterization. FRAP, NanoBRET, and CETSA each offer unique advantages and challenges. FRAP provides a visual and dynamic readout of target mobility but has lower throughput. NanoBRET offers high sensitivity and quantitative affinity measurements but requires the development of a specific fluorescent tracer. CETSA is a powerful label-free method that assesses the endogenous target but requires a specific antibody and optimization of thermal conditions. The choice of method will depend on the specific research question, available resources, and the desired throughput. This guide provides the necessary framework to design and execute experiments to confidently validate the cellular target engagement of this compound and other ATAD2 inhibitors.
References
- 1. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development [mdpi.com]
- 3. Druggable target ATAD2 enhances the malignant progression and cooperates with E2F1 to up-regulate PDK1 expression in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bayer.com [bayer.com]
- 13. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. huber.embl.de [huber.embl.de]
Cross-Validation of Atad2-IN-1: A Comparative Guide to its Effects in Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Atad2-IN-1, a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2), across multiple cancer cell lines. The data presented here is compiled from preclinical research to offer an objective overview of its anti-proliferative, pro-apoptotic, and anti-migratory activities. This document is intended to support further research and development of ATAD2-targeted cancer therapies.
ATAD2 is an epigenetic reader protein that has emerged as a significant target in oncology due to its frequent overexpression in various cancers and its role in promoting tumor growth and survival.[1][2] this compound, also identified as compound 19f, is a novel, potent inhibitor of ATAD2 with a reported IC50 value of 0.27 μM.[1][3][4][5] This inhibitor has been shown to impede ATAD2 activity and c-Myc activation, leading to the induction of apoptosis and the inhibition of cancer cell migration.[1][3][4][5]
Comparative Efficacy of this compound Across Cell Lines
The following tables summarize the quantitative data on the effects of this compound in different cell lines, providing a basis for cross-validation of its activity.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ATAD2 IC50 (μM) | Cell Proliferation IC50 (μM) | Notes |
| BT-549 | Triple-Negative Breast Cancer | 0.27[1][3][4][5] | 5.43[3] | The primary cell line used for the initial characterization of this compound. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | Good anti-proliferative activity reported[5] | Demonstrates efficacy in a second triple-negative breast cancer cell line. |
| MCF-10A | Non-tumorigenic Breast | Not Reported | No obvious cytotoxicity reported[5] | Suggests selectivity for cancer cells over non-malignant cells. |
Table 2: Cellular Effects of this compound in the BT-549 Cell Line
| Cellular Process | Observation | Method |
| Apoptosis | Significant induction of apoptosis[1][3][4][5] | Flow cytometry (Annexin V/PI staining) |
| Cell Migration | Anti-migration effect observed[1][3][4][5] | Wound healing/scratch assay |
| c-Myc Activation | Inhibition of c-Myc activation[1][3][4][5] | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Simplified ATAD2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., BT-549, MDA-MB-231, MCF-10A) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 concentration) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Scratch Formation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing this compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.
Conclusion
The available data indicates that this compound is a promising ATAD2 inhibitor with demonstrated anti-cancer effects in triple-negative breast cancer cell lines. Its ability to induce apoptosis and inhibit cell migration, coupled with its apparent selectivity for cancer cells, warrants further investigation. Cross-validation in a broader range of cancer cell lines from different tissues will be crucial to fully understand its therapeutic potential and spectrum of activity. The experimental protocols provided herein offer a standardized framework for such future validation studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
ATAD2 Inhibitor BAY-850: A Comparative Analysis of In Vivo and In Vitro Efficacy
An in-depth comparison of the pre-clinical efficacy of the ATAD2 inhibitor, BAY-850, reveals a consistent anti-tumor activity in both cellular and animal models of ovarian cancer. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and the underlying signaling pathways.
The ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling target in oncology due to its role in cancer progression and metastasis.[1] Small molecule inhibitors targeting ATAD2, such as BAY-850, have shown promise in preclinical studies. This report synthesizes the available data on BAY-850, comparing its efficacy in laboratory cell-based assays (in vitro) with its performance in animal models (in vivo).
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the efficacy of BAY-850 in both in vitro and in vivo settings.
| Parameter | Cell Line(s) | Value | Reference |
| Biochemical Potency (IC50) | - | 166 nM | [2] |
| Cell Viability | PA-1, SK-OV3 | Dose-dependent inhibition | [3] |
Table 1: In Vitro Efficacy of BAY-850. The IC50 value represents the concentration of BAY-850 required to inhibit 50% of ATAD2's biochemical activity. The inhibitor also demonstrated a dose-dependent reduction in the viability of ovarian cancer cell lines.
| Model | Cell Line | Treatment | Outcome | Reference |
| Xenograft Mouse Model | SK-OV3 | BAY-850 | Significant suppression of subcutaneous tumor growth and reduction in liver metastasis. | [3] |
Table 2: In Vivo Efficacy of BAY-850. In a mouse model where human ovarian cancer cells were implanted, treatment with BAY-850 resulted in a significant reduction in both primary tumor size and the spread of cancer to the liver.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Assays
1. Cell Viability (MTT) Assay:
-
Cell Seeding: Ovarian cancer cells (PA-1 and SK-OV3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of BAY-850 or a vehicle control (DMSO) for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Matrigel Invasion Assay:
-
Chamber Preparation: Transwell inserts with a porous membrane are coated with Matrigel, a basement membrane extract, which serves as a barrier for invading cells.
-
Cell Seeding: Ovarian cancer cells are seeded in the upper chamber of the inserts in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Compound Treatment: BAY-850 or a vehicle control is added to the cells.
-
Incubation: The chambers are incubated for a set time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
3. Wound-Healing (Scratch) Assay:
-
Cell Monolayer Formation: Ovarian cancer cells are grown to confluence in a culture plate.
-
"Wound" Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris, and fresh media containing BAY-850 or a vehicle control is added.
-
Imaging and Analysis: The closure of the wound is monitored and imaged at different time points. The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
In Vivo Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., NOD scid gamma - NSG) are used.
-
Cell Implantation: Human ovarian cancer cells (e.g., SK-OV3) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives BAY-850, while the control group receives a vehicle solution. The specific dosage, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment schedule (e.g., daily, twice daily) are critical parameters.
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor volume with calipers.
-
Metastasis Assessment: At the end of the study, organs such as the liver are harvested to assess for the presence and extent of metastasis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATAD2 signaling pathway and a typical experimental workflow for evaluating an ATAD2 inhibitor.
References
Safety Operating Guide
Proper Disposal of Atad2-IN-1: A Guide for Laboratory Professionals
Key Compound Information
For context and proper handling, the following information for Atad2-IN-1 has been compiled from publicly available data sheets.
| Property | Value |
| Molecular Formula | C22H26N6O5[1] |
| CAS Number | 3004556-06-0[1] |
| Storage Temperature | -20℃[1] |
| Shipping | Blue Ice[1] |
| Product Type | Small Compound[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is governed by the principle of responsible chemical waste management. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure, unused compound, contaminated solvents, aqueous solutions, and any contaminated labware such as pipette tips, tubes, and gloves.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. As a general rule, segregate waste by compatibility, not alphabetically.[2] For instance, keep organic solvent waste separate from aqueous waste and segregate acidic and basic waste streams.[3][4]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] Ensure containers have secure, tight-fitting lids.[4]
-
Proper Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste accumulation begins.[4][5] The label must include:
-
The full chemical name, "this compound," and the names of any other chemicals in the mixture. Avoid abbreviations or chemical formulas.[2]
-
The concentration or estimated quantity of each component.
-
The date of waste generation or accumulation start date.[2]
-
The Principal Investigator's name, lab location (building and room number), and contact information.[2]
-
Relevant hazard pictograms (e.g., irritant, toxic), if known.
-
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[4][5] This prevents the release of vapors and potential spills.
-
Secondary Containment: Store waste containers in secondary containment bins to contain any potential leaks or spills.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[2][5] All chemical waste must be disposed of through your institution's EHS hazardous waste program.[2]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a completed hazardous waste form to the EHS office.[2]
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by trained EHS personnel. Do not transport hazardous waste yourself.[5]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for detailed and definitive disposal instructions. If an SDS is not available, treat the compound as hazardous and follow the most stringent applicable disposal procedures.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Atad2-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent, biologically active compounds like Atad2-IN-1 is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following recommendations are based on best practices for handling potent small molecule inhibitors. A thorough risk assessment should be conducted by qualified personnel before any handling of this compound.
Compound Data
| Property | Value |
| Molecular Formula | C22H26N6O5[1] |
| CAS Number | 3004556-06-0[1] |
| Storage Temperature | -20℃[1] |
| Biological Activity | Potent ATAD2 inhibitor (IC50: 0.27 μM), induces apoptosis, suppresses c-Myc activation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for enhanced protection.[2][3] |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard.[2][4] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat, preferably a disposable gown, is necessary to protect the body and clothing from potential spills.[2][3] |
| Respiratory Protection | Respirator | Use a properly fitted N95 respirator or higher, especially when handling the compound as a powder or if there is a risk of aerosol generation. Work should ideally be conducted within a certified chemical fume hood.[2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and dropped objects.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A clear and well-defined operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Preparation and Engineering Controls:
-
Work Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure easy access to a calibrated eyewash station and a safety shower.
-
Pre-planning: Prepare all necessary materials and equipment before handling the compound to minimize time and movement within the controlled workspace.
Handling the Compound:
-
Donning PPE: Wear the appropriate PPE as specified in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use appropriate tools to handle the compound and avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Cross-Contamination: Use dedicated equipment (spatulas, pipette tips, etc.) for handling this compound to prevent cross-contamination of other experiments and work areas.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Storage:
-
Primary Container: Store this compound in its original, tightly sealed container at the recommended temperature of -20°C.[1]
-
Secondary Containment: Place the primary container within a clearly labeled, sealed, and durable secondary container to prevent release in case of a leak.
-
Inventory: Maintain a detailed inventory of the compound, including the amount on hand and usage dates.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, paper towels) in a dedicated, labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[5]
-
-
Contaminated Sharps:
-
Dispose of any contaminated sharps (e.g., needles, razor blades) in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent).
-
-
Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.[5]
-
Visualizations
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
ATAD2-Mediated Signaling Pathway in Cancer
ATAD2 is known to be a coactivator for several transcription factors, including c-Myc and E2F1, and plays a role in pathways that promote cell proliferation, such as the Rb-E2F1 pathway.[6][7]
Caption: Simplified ATAD2-associated signaling pathway in cancer cell proliferation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
